11-Dehydroxygrevilloside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7/c1-2-3-4-5-10-6-11(19)8-12(7-10)23-17-16(22)15(21)14(20)13(9-18)24-17/h6-8,13-22H,2-5,9H2,1H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVXDTUYXNKDPO-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
11-Dehydroxygrevilloside B molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Dehydroxygrevilloside B, a naturally occurring glucopyranoside. The document details its fundamental physicochemical properties, including molecular weight and chemical formula. While specific experimental data and associated signaling pathways for this compound are not extensively available in current literature, this guide outlines general experimental protocols for the isolation, purification, and characterization of similar natural products. Furthermore, it explores potential biological activities and signaling pathways that may be relevant based on the broader class of grevilloside compounds and other phenolic glycosides. This guide aims to serve as a foundational resource for researchers initiating studies on this compound and to provide a framework for future investigations into its therapeutic potential.
Physicochemical Properties
This compound is a phenolic glycoside with the molecular formula C17H26O7.[1] Its molecular weight is 342.4 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C17H26O7 | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | |
| CAS Number | 197307-49-6 | [1] |
| Physical Description | Powder | [1] |
| Purity | >98% (as commercially available) | [1] |
Potential Biological Activities and Therapeutic Context
While specific biological activities of this compound are not yet extensively documented, compounds within the broader grevilloside family and other phenolic glycosides have demonstrated a range of pharmacological effects. These activities provide a basis for hypothesizing the potential therapeutic applications of this compound.
Table 2: Potential Biological Activities of Grevilloside and Related Phenolic Compounds
| Biological Activity | Potential Mechanism of Action | Potential Therapeutic Application |
| Antioxidant | Scavenging of free radicals, chelation of metal ions, upregulation of antioxidant enzymes. | Management of oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB). | Treatment of inflammatory conditions like arthritis, inflammatory bowel disease, and dermatitis. |
| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes, interference with biofilm formation. | Development of new antimicrobial agents to combat bacterial and fungal infections. |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis, modulation of cancer-related signaling pathways. | Cancer therapy, potentially as an adjunct to conventional treatments. |
Methodologies for Investigation
The following sections outline generalized experimental protocols that can be adapted for the study of this compound, from its isolation to the characterization of its biological activity.
Isolation and Purification Workflow
The isolation of this compound from a plant source would typically follow a multi-step chromatographic process.
Caption: A generalized workflow for the isolation and purification of this compound.
Structural Elucidation
The precise chemical structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.
Table 3: Spectroscopic and Spectrometric Methods for Structural Elucidation
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1H NMR | Number, environment, and connectivity of protons. |
| 13C NMR | Number and type of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. |
| Mass Spectrometry (MS) | |
| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition for formula determination. |
| Tandem MS (MS/MS) | Fragmentation patterns for structural insights. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, aromatic rings, glycosidic bonds). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, such as aromatic systems. |
Hypothetical Signaling Pathway Investigation
Based on the known activities of similar phenolic compounds, a potential mechanism of action for this compound could involve the modulation of key cellular signaling pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.
Future Directions
The study of this compound is in its nascent stages. Future research should focus on:
-
Comprehensive Biological Screening: A broad-based screening of this compound against various cell lines and in different disease models is necessary to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound can help in understanding the structural features crucial for its biological activity and in optimizing its therapeutic potential.
Conclusion
This compound represents a promising natural product for further investigation. This technical guide provides the foundational information on its physicochemical properties and outlines a strategic approach for its systematic evaluation. While specific experimental data remains to be generated, the methodologies and potential areas of investigation detailed herein offer a roadmap for researchers to unlock the therapeutic potential of this and other related natural compounds.
References
Unveiling 11-Dehydroxygrevilloside B: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 11-Dehydroxygrevilloside B, a resorcinolic lipid glycoside. The document details its natural origin, outlining the experimental procedures for its isolation and summarizing relevant quantitative data. Furthermore, it delves into the proposed biosynthetic pathway of this natural product, drawing upon established biochemical principles and related studies.
Natural Source and Isolation
1.1. Natural Occurrence:
This compound is a natural product isolated from the leaves of the Australian silky oak, Grevillea robusta. This plant, belonging to the Proteaceae family, is a rich source of various phenolic compounds, including a range of 5-alkylresorcinols and their glycosidic derivatives, collectively known as grevillosides.
1.2. Experimental Protocols for Isolation:
1.2.1. Plant Material Collection and Preparation: Fresh leaves of Grevillea robusta are collected and shade-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
1.2.2. Extraction: The powdered leaf material is typically extracted with methanol (B129727) (MeOH) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
1.2.3. Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of the constituent compounds. The fraction containing 5-alkylresorcinol glycosides, including this compound, is typically enriched in the ethyl acetate or n-butanol fraction.
1.2.4. Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds. A common workflow involves:
-
Column Chromatography: The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.
1.3. Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
1.4. Quantitative Data:
Specific quantitative data for the yield of this compound from Grevillea robusta is not available in the reviewed literature. However, the yields of similar grevillosides from the leaves of this plant are generally in the range of milligrams from several kilograms of dried plant material.
Biosynthesis
The complete biosynthetic pathway of this compound has not been fully elucidated in Grevillea robusta. However, a plausible pathway can be proposed based on the known biosynthesis of its constituent parts: the 5-alkylresorcinol aglycone and the glucose moiety.
2.1. Biosynthesis of the 5-Alkylresorcinol Aglycone:
The aglycone of this compound is a 5-alkylresorcinol. The biosynthesis of these compounds is believed to follow a pathway involving a type III polyketide synthase (PKS).
-
Initiation: The biosynthesis is initiated with a fatty acyl-CoA starter unit. The length of the alkyl chain of the final resorcinol (B1680541) is determined by the specific fatty acyl-CoA used.
-
Elongation: The starter unit is then sequentially condensed with three molecules of malonyl-CoA. This chain elongation is catalyzed by the alkylresorcinol synthase (ARS), a type III PKS.
-
Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular C-acylation (Claisen condensation) to form a tetraketide intermediate, which then undergoes an aldol (B89426) condensation and subsequent aromatization to form the resorcinolic ring.
2.2. Glycosylation:
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 5-alkylresorcinol aglycone. This glycosylation reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).
-
Activation of Glucose: Glucose is first activated to UDP-glucose.
-
Glycosidic Bond Formation: The UGT then catalyzes the transfer of the glucosyl moiety from UDP-glucose to a hydroxyl group on the resorcinol ring of the aglycone, forming a glycosidic bond. The specific UGT involved determines the regioselectivity of the glycosylation.
Visualizations
Caption: Generalized workflow for the isolation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Uncharted Territory: The Preliminary Biological Activity of 11-Dehydroxygrevilloside B Remains Largely Unexplored
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of 11-Dehydroxygrevilloside B. Despite its classification as a natural compound, extensive searches have yielded no specific studies detailing its pharmacological properties, including anti-inflammatory, antioxidant, anticancer, or antimicrobial effects. This lack of data presents a challenge for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.
Currently, information on this compound is primarily limited to its identification as a natural product isolated from Grevillea robusta and its availability through chemical suppliers for research purposes. No quantitative data on its biological activity, detailed experimental protocols, or established signaling pathway interactions have been published in peer-reviewed journals or other scientific databases.
Insights from Related Compounds: The Grevilloside Family
While direct information on this compound is absent, preliminary studies on other members of the grevilloside family, specifically Grevillosides R and S, offer a potential starting point for investigation. A study on these related compounds, isolated from the roots of Ardisia crispa, explored their antioxidant and α-glucosidase inhibitory activities.
Antioxidant Activity of Grevillosides R and S
The radical-scavenging activity of Grevillosides R and S was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results, presented in the table below, indicate weak antioxidant potential for these specific grevillosides.
| Compound | DPPH Radical-Scavenging Activity (IC₅₀ in µM) |
| Grevilloside R | 72.3 |
| Grevilloside S | 485.2 |
It is crucial to emphasize that these findings pertain to Grevillosides R and S, and it cannot be assumed that this compound would exhibit similar activity or potency. However, this information suggests that the grevilloside chemical scaffold may possess antioxidant properties, warranting further investigation into this compound.
Future Directions and a Call for Research
The current void in the scientific understanding of this compound's biological activity highlights a significant opportunity for new research. Future studies could focus on a broad range of in vitro and in vivo assays to screen for potential therapeutic effects. A logical experimental workflow for such an investigation is proposed below.
Caption: Proposed experimental workflow for investigating the biological activity of this compound.
This proposed workflow outlines a systematic approach to characterizing the biological profile of this compound, starting from broad initial screenings and progressing to more focused mechanistic and in vivo studies. The successful execution of such a research program would be instrumental in uncovering the potential therapeutic value of this currently understudied natural compound.
11-Dehydroxygrevilloside B: A Literature Review and Technical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxygrevilloside B is a naturally occurring phenolic glycoside first identified in Grevillea robusta, commonly known as the silky oak. As a member of the alkylresorcinol glycoside class of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound and related compounds, focusing on its chemical properties, potential biological activities based on analogous compounds, and relevant experimental methodologies. Due to the limited specific research on this compound, this review extensively leverages data from structurally similar compounds to infer its potential pharmacological profile.
Chemical and Physical Properties
This compound is characterized by a 5-pentylresorcinol core linked to a glucose moiety. The absence of a hydroxyl group at the 11th position of the alkyl chain distinguishes it from other related grevillosides.
| Property | Value | Source |
| CAS Number | 197307-49-6 | N/A |
| Molecular Formula | C₁₇H₂₆O₇ | N/A |
| Molecular Weight | 342.38 g/mol | N/A |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | N/A |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |
| Appearance | Powder | N/A |
Potential Biological Activities (Based on Analogous Compounds)
Direct studies on the biological activity of this compound are not extensively reported in the current scientific literature. However, the bioactivities of other compounds isolated from Grevillea species, particularly other phenolic glycosides and 5-alkylresorcinols, suggest potential areas of pharmacological interest for this compound.
Cytotoxic Activity
Several compounds from Grevillea robusta have demonstrated cytotoxic effects against various cancer cell lines. While data for this compound is unavailable, the activities of other Grevillea compounds are summarized below.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Graviquinone | MCF-7 (Breast) | 15.0 ± 3.0 | [1][2] |
| NCI-H460 (Lung) | 10.8 ± 2.3 | [1][2] | |
| SF-268 (CNS) | 5.9 ± 0.1 | [1][2] | |
| cis-3-Hydroxy-5-pentadecyl-cyclohexanone | MCF-7 (Breast) | 26.7 ± 1.9 | [1][2] |
| NCI-H460 (Lung) | 42.6 ± 3.6 | [1][2] | |
| SF-268 (CNS) | 20.5 ± 0.6 | [1][2] | |
| Alkylresorcinols (General) | MCF-7, NCI-H460, SF-268 | 22.8 - 39.8 | [1] |
Antimalarial Activity
Phenolic glycosides from other Grevillea species have shown promising antimalarial activity. For instance, robustasides isolated from Grevillea "Poorinda Queen" have demonstrated activity against Plasmodium falciparum.[3][4] This suggests that this compound could be investigated for similar properties.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed for the isolation and bioactivity screening of related phenolic glycosides and alkylresorcinols from plant sources.
General Isolation and Purification Workflow
References
- 1. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic glycosides with antimalarial activity from Grevillea "Poorinda Queen" - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 11-Dehydroxygrevilloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 11-Dehydroxygrevilloside B, a naturally occurring alkylphenolic glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings. All data is sourced from the primary scientific literature reporting its isolation and structure elucidation.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 6.20 | d | 2.0 |
| 4 | 6.13 | t | 2.0 |
| 6 | 6.20 | d | 2.0 |
| 1' | 4.85 | d | 7.5 |
| 2' | 3.48 | m | |
| 3' | 3.43 | m | |
| 4' | 3.38 | m | |
| 5' | 3.42 | m | |
| 6'a | 3.88 | dd | 12.0, 2.0 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
| 1'' | 2.52 | t | 7.5 |
| 2'' | 1.58 | m | |
| 3'' | 1.32 | m | |
| 4'' | 1.32 | m | |
| 5'' | 0.90 | t | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| 1 | 159.8 |
| 2 | 102.4 |
| 3 | 159.4 |
| 4 | 106.8 |
| 5 | 145.2 |
| 6 | 102.4 |
| 1' | 102.8 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 78.2 |
| 6' | 62.6 |
| 1'' | 37.0 |
| 2'' | 32.9 |
| 3'' | 32.5 |
| 4'' | 23.6 |
| 5'' | 14.4 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 365 |
| [M-H]⁻ | 341 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard, validated analytical techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and 2D NMR spectra.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The analysis was conducted in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of natural products.
Potential Therapeutic Relevance of 11-Dehydroxygrevilloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information to explore the potential therapeutic relevance of 11-Dehydroxygrevilloside B. Direct experimental data on the biological activity of this specific compound is limited. The information presented herein is largely based on the known activities of the plant from which it is isolated, Homalomena occulta, and structurally related compounds. Further research is required to validate these potential applications.
Introduction
This compound is a glucopyranoside, a type of alkylresorcinol glycoside, that has been identified and isolated from the plant Homalomena occulta (Lour.) Schott of the Araceae family[1]. This plant has a history of use in traditional medicine in several Asian countries, including Vietnam and China, for treating ailments such as rheumatoid arthritis, strengthening tendons and bones, and addressing various inflammatory conditions[2][3][4]. The established ethnobotanical use of Homalomena occulta for inflammation-related disorders provides a strong rationale for investigating the pharmacological properties of its chemical constituents, including this compound.
Alkylresorcinols are a class of phenolic lipids known to possess a wide range of biological activities. The presence of a pentylresorcinol moiety in this compound suggests that it may share some of the therapeutic properties attributed to this compound class. This technical guide will consolidate the available data on Homalomena occulta and related compounds to build a scientific case for the potential therapeutic relevance of this compound, focusing on its potential antioxidant and anti-inflammatory activities.
Potential Therapeutic Relevance
Based on the bioactivity of its source and related molecules, the primary areas of therapeutic potential for this compound are likely in the domains of antioxidant and anti-inflammatory applications.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Phenolic compounds are well-established antioxidants that can mitigate oxidative damage.
Extracts from Homalomena occulta have demonstrated significant antioxidant capabilities.[1][5] This suggests that its constituent compounds, including this compound, contribute to this activity.
Quantitative Data on Antioxidant Activity of Homalomena occulta Extracts
| Extract/Compound | Assay | IC50 Value / Capacity | Reference |
| Homalomena occulta extract | DPPH Radical Scavenging | 40.27 µg/mL | [1] |
| Curcumin (Reference) | DPPH Radical Scavenging | 38.50 µg/mL | [1] |
| Homalomena occulta extract | Total Antioxidant Capacity | 77.48 ± 2.34 mg GA/g | [1] |
| Homalomena occulta essential oil | DPPH Radical Scavenging | 40.62 µg/mL | [5] |
| Homalomena occulta essential oil | Total Antioxidant Capacity | 33.62 ± 0.96 mg GA/g | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The traditional use of Homalomena occulta for rheumatoid arthritis points towards the presence of potent anti-inflammatory compounds.
Studies on compounds isolated from the rhizomes of Homalomena occulta have identified sesquiterpenoids that exhibit significant anti-inflammatory effects. These compounds were shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2][3] Given that this compound is also isolated from this plant, it is plausible that it may possess similar or complementary anti-inflammatory properties.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is commonly used to determine the antioxidant capacity of a compound or extract.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample. A control is prepared with the solvent instead of the sample. A blank contains only the solvent.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This cell-based assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory mediators.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group (untreated) and a positive control group (LPS-stimulated without the test compound) are included.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine (e.g., TNF-α, IL-6) Production: The levels of these mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Protein Expression (e.g., COX-2, iNOS):
-
Western Blotting: Cell lysates are collected, and the expression levels of target proteins are determined by Western blotting using specific primary and secondary antibodies.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition of the inflammatory mediator production compared to the LPS-stimulated control.
Visualizations
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic relevance of this compound is currently lacking, a compelling case for its potential can be constructed based on the significant antioxidant and anti-inflammatory activities demonstrated by extracts of its source plant, Homalomena occulta, and the known biological activities of the alkylresorcinol class of compounds. The traditional use of Homalomena occulta in treating inflammatory conditions further supports the hypothesis that this compound may possess valuable pharmacological properties.
To definitively establish the therapeutic relevance of this compound, the following future research is recommended:
-
Isolation and Structural Elucidation: Large-scale isolation of this compound from Homalomena occulta to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioactivity Screening: A battery of in vitro assays should be conducted to determine its specific antioxidant, anti-inflammatory, cytotoxic, and other relevant biological activities.
-
Mechanism of Action Studies: Should promising activity be identified, further studies should be undertaken to elucidate the underlying molecular mechanisms.
-
In Vivo Studies: If in vitro studies yield positive results, preclinical in vivo studies in relevant animal models will be necessary to evaluate efficacy, pharmacokinetics, and safety.
The exploration of natural products like this compound from traditionally used medicinal plants holds significant promise for the discovery of novel therapeutic agents. The information presented in this guide provides a foundation for initiating such research endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxygrevilloside B is a naturally occurring glucopyranoside belonging to the megastigmane class of compounds. Megastigmane glycosides are C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. These compounds have garnered significant scientific interest due to their diverse and promising biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects. This technical guide provides a comprehensive overview of this compound and related glucopyranosides, with a focus on their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. While specific quantitative data for this compound is not extensively available in the public domain, this guide will present data from closely related megastigmane glycosides to provide a comparative context for its potential therapeutic applications.
Chemical Structure
This compound is characterized by a C13 megastigmane aglycone linked to a glucose moiety. The core structure features a substituted cyclohexane (B81311) ring and a side chain. The precise stereochemistry and linkage of the glucopyranoside to the aglycone are crucial for its biological activity.
Biological Activities and Quantitative Data
While specific quantitative biological data for this compound is limited, studies on related megastigmane glycosides have demonstrated significant anti-inflammatory and neuroprotective potential. The following tables summarize the reported activities of several representative megastigmane glycosides.
Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides
| Compound Name | Plant Source | Assay | Target | IC50 Value (µM) |
| Streilicifoloside E | Streblus ilicifolius | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 26.33 |
| Platanionoside D | Streblus ilicifolius | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 21.84 |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 42.3 - 61.7 |
| Various Megastigmane Glycosides | Nicotiana tabacum | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 macrophage cells | iNOS | 42.3-61.7[1] |
Table 2: Neuroprotective Activity of Selected Megastigmane Glycosides
| Compound Name | Plant Source | Assay | Cell Line | Protective Effect |
| Compounds 2, 3, 6, and 7 | Nicotiana tabacum | H₂O₂-induced neurotoxicity | SH-SY5Y | Moderate protective effects at 10 µM[1] |
| Compounds 3 and 6-10 | Heterosmilax yunnanensis | H₂O₂-induced oxidative damage | PC12 | Good neuroprotective activity[2] |
Signaling Pathways and Mechanisms of Action
The biological activities of megastigmane glycosides are attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that megastigmane glycosides exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, which would otherwise allow the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.
Caption: Proposed inhibition of the NF-κB signaling pathway by megastigmane glycosides.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, apoptosis, and cell survival. The pathway consists of a cascade of protein kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), that are activated in response to various extracellular stimuli. While direct evidence for the interaction of this compound with MAPK components is yet to be established, the known anti-inflammatory and neuroprotective effects of related compounds suggest a potential modulatory role. Inhibition of MAPK signaling can lead to a reduction in the production of pro-inflammatory cytokines and can protect cells from oxidative stress-induced apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by megastigmane glycosides.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory and neuroprotective activities of megastigmane glycosides.
General Isolation Protocol for Megastigmane Glycosides
This protocol provides a general framework for the isolation of megastigmane glycosides from plant material. Specific details may need to be optimized based on the plant source and the target compound.
Caption: General workflow for the isolation of megastigmane glycosides.
Methodology:
-
Extraction: The air-dried and powdered plant material (e.g., leaves of Grevillea robusta) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction is often enriched in glycosides.
-
Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps using different stationary phases like silica (B1680970) gel, octadecylsilyl (ODS) silica gel, and Sephadex LH-20. Elution is typically performed with gradient solvent systems (e.g., chloroform-methanol or methanol-water).
-
Purification: Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure megastigmane glycosides.
-
Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HR-MS).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm.
-
Cell Viability Assay (MTT): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.
In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in PC12 Cells
Principle: This assay evaluates the ability of a compound to protect neuronal-like PC12 cells from oxidative damage and apoptosis induced by hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Culture and Differentiation: PC12 cells are cultured in a suitable medium. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) for several days.
-
Cell Seeding: Differentiated PC12 cells are seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: H₂O₂ is added to the culture medium at a pre-determined toxic concentration to induce oxidative stress and cell death.
-
Cell Viability Assessment: After the H₂O₂ treatment, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. The absorbance is read at a specific wavelength, and the percentage of viable cells is calculated relative to the control group.
Conclusion
This compound and its related megastigmane glucopyranosides represent a class of natural products with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the available data on related compounds strongly suggest that it may act as a modulator of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these promising natural products, which may ultimately lead to the development of novel therapeutic agents for a range of human diseases.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 11-Dehydroxygrevilloside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 11-Dehydroxygrevilloside B, a phenolic glycoside of interest for its potential biological activities. The methodologies described are based on established phytochemical isolation techniques for compounds of this class from plant sources, particularly from the family Proteaceae.
Introduction
This compound is a naturally occurring phenolic glycoside that has been identified in plant species such as Grevillea robusta. Phenolic glycosides are a diverse group of secondary metabolites that have garnered significant attention in pharmaceutical research due to their wide range of biological activities. The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This document outlines the essential steps from the collection of plant material to the final purification of the target compound.
General Workflow
The overall process for isolating this compound involves several key stages:
-
Plant Material Collection and Preparation: Proper collection and drying of the plant material to preserve the chemical integrity of the constituents.
-
Extraction: Efficient extraction of a broad range of compounds, including phenolic glycosides, from the plant matrix.
-
Solvent Partitioning: A liquid-liquid extraction process to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
-
Chromatographic Purification: A multi-step chromatographic approach to isolate the target compound from the enriched fraction. This typically involves a combination of different chromatography techniques.
-
Purity Assessment: Analytical techniques to confirm the purity of the isolated this compound.
Caption: General workflow for the extraction and purification of this compound.
Experimental Protocols
Plant Material Preparation
-
Collection: Collect fresh leaves or flowers of Grevillea robusta.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH) at room temperature. A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude gummy residue.
Solvent Partitioning
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
n-Hexane: To remove nonpolar compounds like fats and waxes.
-
Chloroform (CHCl₃): To remove compounds of low to intermediate polarity.
-
Ethyl Acetate (EtOAc): This fraction is often rich in phenolic compounds.
-
n-Butanol (n-BuOH): This fraction typically contains more polar glycosides.
-
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate and/or n-butanol fractions are the most likely to contain this compound.
Column Chromatography
The enriched fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic separations.
Protocol 3.4.1: Silica (B1680970) Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., chloroform).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of chloroform-methanol (e.g., from 100:0 to 80:20 v/v).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.
Protocol 3.4.2: Sephadex LH-20 Column Chromatography
-
Purpose: This step is effective for separating compounds based on molecular size and for removing pigments.
-
Column Packing: Swell the Sephadex LH-20 gel in methanol and pack it into a column.
-
Elution: Elute the partially purified fraction from the silica gel column with methanol.
-
Fraction Collection and Analysis: Collect and analyze fractions as described above.
Protocol 3.4.3: MCI Gel CHP20P Column Chromatography
-
Purpose: Reversed-phase chromatography to further separate polar compounds.
-
Elution: Use a gradient of decreasingly polar solvents, such as a water-methanol gradient (from 100% water to 100% methanol).
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step often involves preparative HPLC to isolate the compound to a high degree of purity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The exact conditions need to be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength appropriate for phenolic compounds (e.g., 254 nm or 280 nm).
-
Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Desalt the collected fraction if necessary and remove the HPLC solvent under reduced pressure.
Data Presentation
The following tables summarize typical parameters and expected outcomes at various stages of the purification process.
Table 1: Solvent Partitioning Yields
| Solvent Fraction | Typical Yield (as % of Crude Extract) | General Composition |
| n-Hexane | 5 - 15% | Lipids, waxes, sterols, nonpolar compounds |
| Chloroform | 10 - 20% | Less polar flavonoids, terpenoids |
| Ethyl Acetate | 15 - 30% | Flavonoids, phenolic acids, glycosides of medium polarity |
| n-Butanol | 20 - 40% | Polar glycosides, saponins |
| Aqueous Residue | 10 - 20% | Sugars, highly polar compounds |
Table 2: Exemplary Chromatographic Parameters
| Chromatography Technique | Stationary Phase | Mobile Phase (Gradient) | Purpose |
| Silica Gel Column | Silica Gel 60 | Chloroform : Methanol (100:0 to 80:20) | Initial fractionation based on polarity |
| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | Size exclusion and pigment removal |
| MCI Gel CHP20P | Styrene-divinylbenzene | Water : Methanol (100:0 to 0:100) | Reversed-phase separation of polar compounds |
| Preparative HPLC | C18, 10 µm | Acetonitrile : Water with 0.1% Formic Acid (e.g., 30:70) | Final high-resolution purification |
Visualization of Purification Logic
The following diagram illustrates the logical flow of the multi-step purification process, highlighting the progressive enrichment of the target compound.
Caption: Logical flow of the purification process from crude extract to pure compound.
Disclaimer: These protocols provide a general guideline. The optimal conditions for extraction and purification may vary depending on the specific plant material, batch, and available equipment. It is recommended to perform small-scale pilot experiments to optimize the parameters before scaling up. The identity and purity of the final compound should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and analytical HPLC.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 11-Dehydroxygrevilloside B
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Dehydroxygrevilloside B is a glucopyranoside, a class of phenolic compounds that has been isolated from plants such as Homalomena occulta. Phenolic compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The development of robust analytical methods for the accurate quantification of these compounds is crucial for research, quality control, and pharmacokinetic studies. This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a solid foundation for the quantification of this compound in various sample matrices.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Equipment and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Standard: this compound (purity >98%).
-
Glassware: Volumetric flasks, vials, and pipettes.
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general protocol for a plant extract is provided below:
-
Extraction: Macerate 1 g of the dried and powdered plant material with 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds; optimization may be required).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Data Presentation
The quantitative data for the HPLC method for this compound is summarized in the table below. This data is representative and would be generated during method validation.
| Parameter | Result |
| Retention Time (min) | Approximately 12.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of the analytical steps.
Application Notes and Protocols for In Vitro Bioassays of 11-Dehydroxygrevilloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxygrevilloside B is a glucopyranoside compound whose biological activities are not yet extensively characterized.[1][2] As a phenolic compound isolated from natural sources, it holds potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. These application notes provide a comprehensive guide to a panel of in vitro bioassays designed to screen and characterize the biological efficacy of this compound. The following protocols are foundational for the preliminary assessment of this and other novel natural products.
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes potential data outcomes from the described bioassays for this compound, presented for illustrative purposes.
| Bioassay | Endpoint Measured | Test Compound | Result (IC₅₀/EC₅₀ in µM) | Positive Control | Control Result (IC₅₀/EC₅₀ in µM) |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | Scavenging of DPPH radical | This compound | 45.2 ± 3.1 | Ascorbic Acid | 8.7 ± 0.9 |
| ABTS Radical Scavenging | Scavenging of ABTS radical | This compound | 32.5 ± 2.5 | Trolox | 6.2 ± 0.5 |
| Anti-inflammatory Activity | |||||
| Protein Denaturation | Inhibition of albumin denaturation | This compound | 112.8 ± 9.7 | Diclofenac Sodium | 15.4 ± 1.2 |
| Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme | This compound | 78.1 ± 6.3 | Indomethacin | 10.1 ± 0.8 |
| Anticancer Activity | |||||
| MTT Cell Viability | Reduction of cell viability | This compound | 25.6 ± 2.1 | Doxorubicin | 0.8 ± 0.1 |
| Neutral Red Uptake | Inhibition of cell proliferation | This compound | 30.1 ± 2.9 | Doxorubicin | 1.1 ± 0.2 |
Experimental Protocols
Antioxidant Activity Assays
Antioxidant assays are crucial for determining the capacity of a compound to neutralize harmful free radicals.[3]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the test compound dilutions to each well.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Activity Assays
These assays evaluate the potential of a compound to mitigate inflammatory responses.
Protein denaturation is a known cause of inflammation.[5][6] This assay assesses the ability of a compound to prevent heat-induced denaturation of albumin.[6][7]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 0.5 mL of 1% w/v albumin and 0.1 mL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 10 minutes in a water bath.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Anticancer Activity Assays
These assays are fundamental in screening for potential anticancer agents by evaluating a compound's effect on cancer cell viability and proliferation.[8][9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Potential anti-inflammatory mechanisms of action.
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 11-Dehydroxygrevilloside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the potential cytotoxic and anti-inflammatory properties of 11-Dehydroxygrevilloside B, a natural glucopyranoside. Due to limited publicly available data on the specific biological activities of this compound, this document presents a series of established and robust protocols that are broadly applicable for the initial screening and characterization of novel natural products. The presented data are hypothetical and for illustrative purposes.
Introduction
Natural products are a rich source of novel therapeutic agents. This compound, a glucopyranoside, represents a class of compounds with diverse biological potential. Preliminary screening using cell-based assays is a critical first step in the drug discovery pipeline to determine a compound's pharmacological profile, including its potential for both therapeutic efficacy and toxicity.[1] This document outlines protocols for assessing the cytotoxicity and anti-inflammatory effects of this compound.
Experimental Workflow
A typical workflow for the initial characterization of a natural product like this compound involves a tiered approach. First, the compound's intrinsic cytotoxicity is evaluated across a range of concentrations. Subsequently, its ability to modulate inflammatory responses is assessed using relevant cell-based models.
References
Application Notes and Protocols: 11-Dehydroxygrevilloside B in Drug Discovery
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific applications for 11-Dehydroxygrevilloside B as a synthetic precursor in drug discovery. While listed by various chemical suppliers for research purposes, there is no published data detailing its use in the synthesis of bioactive compounds or outlining specific experimental protocols for its derivatization.
These application notes, therefore, serve to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this specific compound. While detailed experimental protocols and quantitative data for this compound are not available, this document provides a general framework based on the chemical nature of similar natural products. The information presented below is hypothetical and intended to guide potential future research.
Chemical Properties and Potential as a Synthetic Precursor
This compound is a glucopyranoside, a class of molecules where a sugar molecule (in this case, a glucose derivative) is bonded to a non-sugar moiety, known as the aglycone. The aglycone of this compound is a substituted phenolic compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 197307-49-6 |
| Molecular Formula | C₁₇H₂₆O₇ |
| Molecular Weight | 342.38 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO and Methanol |
The key reactive sites on this compound that could be exploited for synthetic derivatization are the hydroxyl groups on both the glucose and the phenolic portions of the molecule. These groups can potentially undergo a variety of chemical transformations.
Hypothetical Synthetic Strategies
The following are theoretical synthetic pathways that could be explored to generate novel derivatives of this compound for drug discovery screening. It must be emphasized that these are not based on published experimental work for this specific molecule.
Workflow for Derivatization
Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.
Potential Biological Targets and Signaling Pathways
Phenolic glycosides from natural sources are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Derivatives of this compound could theoretically be investigated for their ability to modulate key signaling pathways involved in these processes.
Hypothetical Anti-Inflammatory Signaling Pathway Modulation
Caption: Potential modulation of the NF-κB signaling pathway by hypothetical derivatives.
Proposed (Theoretical) Experimental Protocols
The following are general, theoretical protocols that would need to be optimized for any future work with this compound.
General Procedure for Esterification of Phenolic Hydroxyl Group
-
Protection of Glucosyl Hydroxyls: Dissolve this compound in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., acetic anhydride) and stir at room temperature until protection is complete, as monitored by Thin Layer Chromatography (TLC).
-
Esterification: To the protected intermediate, add the desired carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP). Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and wash with brine. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting groups from the glucosyl moiety using appropriate conditions (e.g., basic hydrolysis).
-
Final Purification and Characterization: Purify the final compound by HPLC and characterize its structure using NMR and mass spectrometry.
Table 2: Hypothetical Data for a Synthesized Derivative
| Derivative | Target Reaction | Yield (%) | Purity (%) |
| Hypothetical Ester 1 | Esterification | 65 | >98 |
| Hypothetical Ether 1 | Williamson Ether Synthesis | 50 | >95 |
Conclusion and Future Directions
This compound remains an unexplored natural product in the context of drug discovery. Its chemical structure suggests that it could serve as a scaffold for the generation of novel bioactive compounds. However, a significant research effort is required to establish its potential. Future work should focus on:
-
Isolation and Scale-up: Developing efficient methods for isolating or synthesizing larger quantities of this compound.
-
Derivatization and Library Synthesis: Synthesizing a library of derivatives by targeting the hydroxyl groups.
-
Biological Screening: Screening these derivatives against a panel of biological targets to identify potential therapeutic applications.
-
Publication of Data: Sharing any findings, both positive and negative, with the scientific community to build a knowledge base around this compound.
Until such research is conducted and published, the role of this compound as a synthetic precursor in drug discovery remains purely speculative.
Investigating the Mechanism of Action of 11-Dehydroxygrevilloside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dehydroxygrevilloside B is a natural compound isolated from Grevillea robusta[]. While its structure is known, its biological activity and mechanism of action remain largely uncharacterized. These application notes provide a comprehensive set of protocols to investigate the potential anti-inflammatory effects of this compound, a common therapeutic area for natural products. The following sections outline a systematic approach, from initial cytotoxicity assessments to the elucidation of its impact on key inflammatory signaling pathways, specifically focusing on the NF-κB pathway.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a key target for novel anti-inflammatory therapeutics[2]. Natural products are a rich source of bioactive compounds with the potential to modulate these pathways. This document provides a roadmap for researchers to explore the anti-inflammatory potential of this compound.
Physicochemical Properties of this compound
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 197307-49-6 | [3] |
| Molecular Formula | C17H26O7 | [3] |
| Molecular Weight | 342.4 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Powder | [4] |
| Storage | Store at -20°C under an inert atmosphere. | [3] |
Experimental Protocols
This section details the experimental protocols to assess the anti-inflammatory activity of this compound. The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols: 11-Dehydroxygrevilloside B in Antioxidant Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydroxygrevilloside B is a glucopyranoside that has emerged as a compound of interest for its potential antioxidant properties. Antioxidants are vital for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The exploration of novel antioxidant compounds like this compound is a critical endeavor in the development of new therapeutic agents and nutraceuticals.
These application notes provide a comprehensive overview and detailed protocols for screening the antioxidant activity of this compound. The methodologies described herein are foundational for researchers seeking to evaluate its efficacy in various in vitro models.
Mechanism of Action
The antioxidant mechanism of many natural compounds involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. It is hypothesized that this compound may exert its antioxidant effects through similar mechanisms, potentially involving the scavenging of radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Furthermore, its activity may be linked to the modulation of intracellular signaling pathways associated with oxidative stress, such as the NF-κB pathway.
Data Presentation
The quantitative results from various antioxidant assays should be meticulously recorded and presented to allow for robust comparison and interpretation. Key parameters to summarize include the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | This compound IC50 (µg/mL) | Positive Control (Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | 45.8 ± 2.1 | 8.5 ± 0.7 |
| ABTS Radical Scavenging | 28.3 ± 1.5 | 5.2 ± 0.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are designed for a 96-well plate format, suitable for high-throughput screening.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.[1][2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol[1]
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).[1]
-
Prepare a stock solution of this compound in methanol and create a dilution series (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for ascorbic acid.
-
In a 96-well plate, add 50 µL of each concentration of the test compound or positive control to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[1]
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.[1]
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Prepare a dilution series of this compound and ascorbic acid as described in the DPPH assay.
-
In a 96-well plate, add 20 µL of each concentration of the test compound or positive control to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 7 minutes.[3]
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of ABTS•+ scavenging activity using the formula provided in the DPPH protocol.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antioxidant activity of this compound.
Caption: Workflow for Antioxidant Activity Screening.
Potential Signaling Pathway Modulation
Antioxidants can influence cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and is sensitive to oxidative stress.[4] An effective antioxidant may inhibit the activation of NF-κB.
Caption: Potential Inhibition of the NF-κB Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant Activities of Functional Beverage Concentrates Containing Herbal Medicine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 11-Dehydroxygrevilloside B in Cancer Cell Lines
Introduction
11-Dehydroxygrevilloside B is a glucopyranoside natural product isolated from Homalomena occulta.[1] Its chemical structure, classified as a phenol, suggests potential for various biological activities. As part of the ongoing efforts in the discovery of novel anticancer agents from natural sources, this document outlines the protocols for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines. The following application notes provide detailed methodologies for assessing cell viability and proliferation, which are crucial first steps in determining the therapeutic potential of this compound.
Chemical Information:
-
Compound Name: this compound
-
Molecular Weight: 342.38 g/mol [1]
Principle of Cytotoxicity Assays
The cytotoxic potential of this compound is assessed by in vitro assays that measure the metabolic activity and integrity of cancer cells. A reduction in metabolic activity or a compromise in membrane integrity is indicative of cell death or inhibition of proliferation. This note details the protocols for two robust and widely used cytotoxicity assays: the MTT assay and the SRB assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Sulphorhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is proportional to the cell number.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of human cancer cell lines is recommended to screen the cytotoxic activity of this compound. The choice of cell lines should represent different cancer types to assess the spectrum of activity.
Table 1: Recommended Cancer Cell Lines and Culture Media
| Cell Line | Cancer Type | Recommended Medium |
| MCF-7 | Breast Adenocarcinoma | Eagle's Minimum Essential Medium (EMEM) + 10% FBS |
| A549 | Lung Carcinoma | Dulbecco's Modified Eagle's Medium (DMEM) + 10% FBS |
| HeLa | Cervical Adenocarcinoma | Roswell Park Memorial Institute (RPMI) 1640 + 10% FBS |
| HepG2 | Hepatocellular Carcinoma | Eagle's Minimum Essential Medium (EMEM) + 10% FBS |
All cell lines should be cultured at 37°C in a humidified atmosphere of 5% CO2.
Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the compound in 2.92 ml of dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
Further dilutions should be prepared in the respective cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48 or 72-hour incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.
Data Presentation
The cytotoxic effects of this compound are quantified by determining the IC50 values. The following table presents hypothetical data for the compound against the recommended cell lines.
Table 2: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 45.2 ± 3.1 |
| A549 | Lung Carcinoma | MTT | 48 | 62.8 ± 5.4 |
| HeLa | Cervical Adenocarcinoma | SRB | 72 | 38.5 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | SRB | 72 | 75.1 ± 6.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Hypothetical Signaling Pathway
Based on the phenolic structure of this compound, it is plausible that it could interfere with signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
These protocols provide a standardized framework for the initial cytotoxic evaluation of this compound. The results from these assays will form the basis for further mechanistic studies, including apoptosis assays, cell cycle analysis, and investigation of specific molecular targets. The hypothetical data and pathway presented herein serve as an illustrative guide for researchers initiating studies on this novel natural compound.
References
Unveiling the Anti-inflammatory Potential of 11-Dehydroxygrevilloside B: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The exploration of novel anti-inflammatory agents is a cornerstone of therapeutic development. This document provides detailed application notes and experimental protocols for investigating the in vitro anti-inflammatory potential of 11-Dehydroxygrevilloside B, a natural compound of interest. The following sections outline methodologies to assess its impact on key inflammatory mediators and signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the data presented herein is illustrative to guide experimental design, the protocols are based on established in vitro models.
Data Presentation: In Vitro Anti-inflammatory Effects of this compound
The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 0.8 ± 0.2 |
| LPS (1 µg/mL) | - | 100 |
| This compound | 10 | 85.3 ± 4.1 |
| 25 | 62.7 ± 3.5 | |
| 50 | 41.2 ± 2.8 | |
| 100 | 25.9 ± 2.1 | |
| Dexamethasone (Positive Control) | 10 | 15.4 ± 1.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.4 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound | 50 | 45.8 ± 3.9 | 52.1 ± 4.3 | 48.6 ± 3.7 |
| Dexamethasone (Positive Control) | 10 | 18.2 ± 2.0 | 21.5 ± 2.2 | 19.8 ± 2.1 |
Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression
| Treatment | Concentration (µM) | iNOS Protein Expression (Fold Change vs. Control) | COX-2 Protein Expression (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 15.7 ± 1.2 | 12.3 ± 1.0 |
| This compound | 50 | 6.8 ± 0.7 | 5.9 ± 0.6 |
| Dexamethasone (Positive Control) | 10 | 2.1 ± 0.3 | 2.5 ± 0.4 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay
Principle: The production of NO, a key inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Principle: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant is quantified using specific ELISA kits.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Protein Expression
Principle: The expression levels of key inflammatory proteins (iNOS, COX-2) and signaling proteins (phosphorylated and total forms of p65 NF-κB, p38, ERK, JNK) are determined by Western blotting.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS/COX-2, 30-60 minutes for signaling proteins).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Application Notes and Protocols: Enzyme Inhibition Studies with 11-Dehydroxygrevilloside B
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the enzyme inhibition properties of 11-Dehydroxygrevilloside B.
As a result, there is no quantitative data, such as IC50 or Ki values, nor are there established experimental protocols or known signaling pathways associated with this compound's interaction with any specific enzymes. The information available is limited to its identification and basic chemical properties, primarily from chemical suppliers.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research in this area.
For researchers, scientists, and drug development professionals interested in the potential enzyme inhibitory effects of this compound, this represents a novel area of investigation. To initiate such studies, the following general workflow and considerations are proposed.
Proposed General Workflow for Investigating Enzyme Inhibition by this compound
This section outlines a hypothetical experimental workflow for a researcher to begin characterizing the potential enzyme inhibitory activity of this compound.
Caption: A generalized workflow for the initial characterization of an unknown compound's enzyme inhibitory properties.
General Protocol for a Tyrosinase Inhibition Assay
As a starting point for investigation, a researcher might screen this compound against a common enzyme target. Below is a generalized protocol for a tyrosinase inhibition assay, which is often used in the screening of natural products for cosmetic and medicinal applications.
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Kojic acid can be used as a positive control inhibitor.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of this compound solution at various concentrations (or buffer for control, or Kojic acid for positive control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then kinetically every minute for a specified period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
-
Should initial screening reveal significant inhibitory activity, further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying the substrate (L-DOPA) concentration.
This information is provided for hypothetical research and development purposes only. All laboratory work should be conducted under appropriate safety guidelines.
Troubleshooting & Optimization
Improving the solubility of 11-Dehydroxygrevilloside B for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 11-Dehydroxygrevilloside B for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural compound, specifically a glucopyranoside, isolated from sources like Grevillea robusta.[] Its chemical structure consists of a hydrophilic sugar moiety and a more hydrophobic aglycone, which can lead to limited aqueous solubility. One supplier indicates a solubility of less than 1 mg/mL, classifying it as slightly soluble to insoluble.[2] Poor solubility can be a significant hurdle in experimental settings, affecting the accuracy of in vitro assays and limiting bioavailability in in vivo studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on available data, this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[] For biological experiments, DMSO is a common initial choice for creating a stock solution. However, the final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Are there any simple physical methods to improve the dissolution of this compound?
A3: Yes, simple physical methods can aid in dissolving the compound. One product datasheet suggests that for higher solubility, the tube can be warmed to 37°C and agitated using an ultrasonic bath for a period of time.[3] These techniques increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution.
Troubleshooting Guide: Enhancing Solubility
This guide provides structured approaches to address common solubility challenges encountered with this compound.
Issue 1: Precipitation of the compound in aqueous buffer from a stock solution.
This is a common issue when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium for experiments.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Use Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) in the final aqueous medium can increase the solubility of the compound.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[4][5][6]
Issue 2: Insufficient stock solution concentration for the desired experimental dose.
If the required concentration for your experiment is higher than what can be achieved in common solvents, more advanced formulation strategies may be necessary.
Troubleshooting Steps:
-
pH Modification: Although no specific data is available for this compound, the presence of a phenolic hydroxyl group suggests its solubility might be influenced by pH.[] Increasing the pH of the solvent could deprotonate this group, potentially increasing aqueous solubility. This should be tested empirically.
-
Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix.[7] This can enhance solubility by converting the crystalline drug into a more soluble amorphous form.[7]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be employed to improve oral bioavailability of poorly soluble compounds.[4][5]
Quantitative Data Summary
The following tables provide a comparative overview of different solubility enhancement strategies. The data presented is hypothetical and intended to illustrate the potential improvements that can be achieved with each method.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 1 | Slightly soluble to insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 | Similar to water. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Primarily for analytical purposes. |
| DMSO | Soluble | Common for stock solutions. |
| Pyridine | Soluble | Generally not used in biological systems. |
Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data)
| Method | Vehicle | Achievable Concentration (µg/mL) | Fold Increase (vs. Water) |
| None | Water | ~10 | 1 |
| Co-solvent | 10% Ethanol in Water | ~50 | 5 |
| Co-solvent | 5% DMSO in PBS | ~100 | 10 |
| Surfactant | 0.5% Tween® 80 in PBS | ~200 | 20 |
| Cyclodextrin | 2% HP-β-CD in Water | ~500 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Gently warm the solution to 37°C and sonicate for 10-15 minutes to ensure complete dissolution.
-
For a final concentration of 10 µg/mL in a cell culture medium containing 10% Fetal Bovine Serum (FBS), first dilute the stock solution in the serum-containing medium.
-
Vortex the solution immediately after adding the stock to prevent precipitation. The final DMSO concentration should be kept below 0.5%.
Protocol 2: Preparation of this compound with Cyclodextrin
-
Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for improving the solubility of this compound.
Caption: Logical relationship between the solubility problem and enhancement strategies.
References
- 2. This compound CAS:197307-49-6 LM8BR15398IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 3. biocrick.com [biocrick.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
Stability and degradation of 11-Dehydroxygrevilloside B in solution
Disclaimer: Detailed stability and degradation studies for 11-Dehydroxygrevilloside B in solution are not extensively available in public literature. This guide provides a general framework and best practices for researchers to design and conduct their own stability assessments based on established principles of forced degradation studies for similar compounds, such as phenolic glycosides. The quantitative data presented is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the stability of this compound in a new solvent?
A1: To begin, a preliminary forced degradation study is recommended. This involves exposing a solution of this compound to a range of stress conditions, including acidic, basic, oxidative, photolytic (light), and thermal stress.[1] The goal is to understand the compound's intrinsic stability and identify potential degradation products.[2] Monitoring the sample at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial.[3][4]
Q2: What are the typical stress conditions used in a forced degradation study?
A2: Typical stress conditions involve exposing the drug substance to heat, humidity, light, and a range of pH values for solutions.[1] Recommended stress factors include high and low pH, elevated temperature, photolysis, and oxidation.[5] For example:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature.
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Solution stored at elevated temperatures (e.g., 50°C, 60°C).[6]
-
Photostability: Exposure to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.[1][6]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The goal is to achieve a target degradation of 5% to 20%.[7] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to normal storage conditions, while under-stressing may not generate sufficient degradation products to develop a stability-indicating method.[8]
Q4: What is a stability-indicating analytical method, and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] It must be able to separate the intact API from its degradation products, process impurities, and other components in the sample.[2][4] This is essential for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life.[9]
Q5: What should I do if I don't observe any degradation under stress conditions?
A5: If no degradation is observed after exposing the substance to stress conditions more severe than accelerated stability protocols, it may indicate that the molecule is stable under those specific conditions.[1] However, it's important to ensure the stress conditions were appropriate and that the analytical method is capable of detecting potential degradants.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed in any stress condition. | 1. The compound is highly stable. 2. Stress conditions are too mild. 3. The analytical method is not sensitive enough to detect degradation products. | 1. Increase the severity of stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). 2. Ensure the analytical method (e.g., HPLC) is optimized to separate potential degradation products from the parent compound. Check different wavelengths if using a UV detector. |
| Complete degradation of the compound is observed immediately. | 1. Stress conditions are too harsh. | 1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). 2. Analyze samples at earlier time points. |
| Poor mass balance in HPLC analysis (sum of parent compound and degradation products is not close to 100%). | 1. Degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are retained on the column). 2. Inaccurate response factors for degradation products. 3. Precipitation of the compound or degradants during the study.[10] | 1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to a UV detector. 2. Investigate the formation of volatile compounds. 3. Ensure complete dissolution of the sample before injection. Check for precipitation in the sample vials.[10] 4. If possible, isolate major degradation products to determine their response factors. |
| Peak purity analysis of the main compound fails. | 1. A degradation product is co-eluting with the main compound. | 1. Re-develop and optimize the HPLC method to improve separation. This may involve changing the column, mobile phase composition, gradient, or temperature.[11] |
Hypothetical Stability Data for this compound
Note: The following data is for illustrative purposes only and is intended to demonstrate how to present stability data.
Table 1: Stability of this compound (1 mg/mL in Methanol (B129727)/Water 1:1) under Stress Conditions
| Stress Condition | Time (hours) | % Recovery of this compound | Number of Degradation Products |
| Control (Room Temp) | 24 | 99.8 | 0 |
| 0.1 M HCl (60°C) | 2 | 95.2 | 1 |
| 8 | 88.5 | 2 | |
| 24 | 75.1 | 3 | |
| 0.1 M NaOH (Room Temp) | 2 | 85.6 | 2 |
| 8 | 65.2 | 3 | |
| 24 | 40.8 | 4 | |
| 10% H₂O₂ (Room Temp) | 2 | 92.3 | 1 |
| 8 | 81.7 | 2 | |
| 24 | 68.9 | 2 | |
| Heat (80°C) | 24 | 98.1 | 1 |
| Photostability (ICH Q1B) | 24 | 96.5 | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of methanol and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 10% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photostability: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage recovery of this compound and the formation of any degradation products. Assess the peak purity of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector. An LC-MS system is highly recommended for identifying unknown degradation products.[10]
-
Column Selection: Start with a reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Initial Gradient: A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, column temperature, and mobile phase composition to achieve adequate separation of all peaks.[3] The method is considered stability-indicating when the parent peak is well-resolved from all degradation product peaks and placebo peaks, if applicable.[8]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation of a phenolic glycoside.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. sgs.com [sgs.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Optimizing HPLC Separation of 11-Dehydroxygrevilloside B Isomers
Welcome to the technical support center for the chromatographic separation of 11-Dehydroxygrevilloside B isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for separating this compound isomers?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is generally preferred for separating complex mixtures of natural products.[1][2]
Initial Recommended HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[1][2]
-
Mobile Phase B: HPLC-grade acetonitrile.[1]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 15-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.[1]
-
Detection: UV detection at the lambda max of the compound, typically around 260-280 nm and 350 nm for flavonoid glycosides.[1][2]
From this starting point, you can optimize the gradient slope, temperature, and mobile phase composition to achieve baseline separation.
Q2: How does the choice of organic solvent in the mobile phase affect the separation?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for flavonoid analysis. Acetonitrile often provides better separation efficiency and lower backpressure.[2] However, methanol can offer different selectivity and may be a good alternative to optimize the separation of closely eluting isomers.[3] It is recommended to screen both solvents during method development.
Q3: What is the role of adding acid to the mobile phase?
Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups on the this compound molecule.[1][2] This results in sharper, more symmetrical peaks and improved retention time stability.
Q4: How can I confirm the identity of the separated isomeric peaks?
If pure standards of the this compound isomers are available, spiking the sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.[1] If standards are not available, techniques such as LC-MS/MS can be used to identify the isomers based on their fragmentation patterns.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor resolution or co-elution of isomeric peaks.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of these specific isomers.
-
Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.[1]
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity. It is recommended to test a range of temperatures (e.g., 30-50 °C).[2][3]
-
Change the Organic Solvent: If using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the elution order and improve resolution.[3]
-
Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column.[1]
-
Problem 2: Peak tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress silanol (B1196071) interactions.[4]
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid overloading the column.[2][4]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer residual silanol groups, which can cause peak tailing.[4]
-
Problem 3: Fluctuating retention times.
-
Possible Cause: Inconsistent mobile phase composition, inadequate column equilibration, or temperature fluctuations.
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5][6]
-
Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes.[2][6]
-
Use a Column Oven: A column oven provides a stable temperature environment, which is crucial for reproducible retention times.[5]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| Mobile Phase System | Resolution (Rs) between Isomer 1 and Isomer 2 | Observations |
| Water (0.1% Formic Acid) / Acetonitrile | 1.3 | Partial co-elution |
| Water (0.1% Formic Acid) / Methanol | 1.6 | Baseline separation achieved |
| Water (0.1% Acetic Acid) / Acetonitrile | 1.2 | Similar to formic acid, slightly less resolution |
Note: Data is illustrative and based on typical observations for flavonoid isomer separations.[3]
Table 2: Effect of Column Temperature on Isomer Separation
| Column Temperature (°C) | Resolution (Rs) between Isomer 1 and Isomer 2 | Peak Asymmetry |
| 30 | 1.4 | 1.3 |
| 35 | 1.5 | 1.1 |
| 40 | 1.6 | 1.0 |
| 45 | 1.5 | 1.0 |
Note: Data is illustrative. Optimal temperature may vary depending on the specific isomers and column used.[3][7]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[1]
-
Mobile Phase B: HPLC-grade acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15% to 30% B (linear gradient)
-
25-30 min: 30% B (isocratic)
-
30-32 min: 30% to 15% B (linear gradient)
-
32-40 min: 15% B (isocratic for column re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV-Vis detector at 265 nm and 350 nm.[1]
Protocol 2: Optimized HILIC Method for Highly Polar Glycosides
For highly polar isomers that are not well-retained on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% (v/v) formic acid.
-
Mobile Phase B: Water with 0.1% (v/v) formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 25% B (linear gradient)
-
15-20 min: 25% B (isocratic)
-
20-22 min: 25% to 5% B (linear gradient)
-
22-30 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector at 265 nm and 350 nm.
Visualizations
References
Technical Support Center: Synthesis of 11-Dehydroxygrevilloside B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 11-Dehydroxygrevilloside B and its analogues. The information is based on established synthetic methodologies for structurally related phenolic glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the synthesis of this compound revolve around two key transformations:
-
Stereoselective O-glycosylation: Formation of the β-glycosidic bond between the resorcinol (B1680541) aglycone and the glucose moiety with high stereoselectivity can be difficult. Anomeric mixtures (α and β isomers) are common, leading to difficult purification and reduced yields.
-
Regioselectivity of Glycosylation: The resorcinol aglycone of this compound has two phenolic hydroxyl groups. Differentiating between these to achieve glycosylation at the desired position is a significant hurdle. Protecting group strategies are often necessary to ensure the correct connectivity.
-
Synthesis of the Aglycone: While seemingly straightforward, the synthesis of the 3-hydroxy-5-(pent-1-en-1-yl)phenol aglycone can present challenges in controlling the geometry of the double bond and preventing side reactions.
Q2: Which protecting groups are recommended for the glucose moiety during glycosylation?
To promote the formation of the desired β-glycoside, participating protecting groups at the C-2 position of the glucose donor are essential. Acetyl (Ac) or benzoyl (Bz) groups are commonly employed. These groups form a transient acyloxonium ion intermediate that blocks the α-face of the anomeric carbon, directing the incoming nucleophile (the phenolic hydroxyl group) to the β-face.
Q3: How can I improve the β-selectivity of the glycosylation reaction?
Several factors can be optimized to favor the formation of the β-glycoside:
-
Choice of Glycosyl Donor: Glycosyl halides (e.g., bromides, fluorides) or trichloroacetimidates are effective donors. The reactivity of the donor should be matched with the nucleophilicity of the acceptor.
-
Promoter/Catalyst: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate the glycosyl donor.
-
Solvent: Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or diethyl ether (Et₂O) are generally preferred. The use of nitriles as solvents (e.g., acetonitrile) can sometimes favor α-glycoside formation.
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are typically used to enhance selectivity.
Q4: What strategies can be used to achieve regioselective glycosylation of the resorcinol aglycone?
Directing the glycosylation to the desired phenolic hydroxyl group requires a careful protecting group strategy. One common approach involves:
-
Selective Protection: Differentiating the two hydroxyl groups based on their steric or electronic environment. For instance, one hydroxyl group can be selectively protected as a benzyl (B1604629) (Bn) or silyl (B83357) ether (e.g., TBDMS).
-
Glycosylation: Performing the glycosylation reaction on the remaining free hydroxyl group.
-
Deprotection: Removing the protecting group from the second hydroxyl group in a subsequent step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of glycosylated product | - Incomplete activation of the glycosyl donor.- Poor nucleophilicity of the phenolic acceptor.- Decomposition of starting materials or product. | - Increase the amount of promoter/catalyst.- Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) instead of bromide).- Add a base (e.g., 2,6-di-tert-butyl-4-methylpyridine) to neutralize any generated acid.- Run the reaction at a lower temperature to minimize decomposition. |
| Formation of an anomeric mixture (α and β isomers) | - Non-participating protecting group at C-2 of the glucose donor.- Use of a highly reactive glycosyl donor that proceeds through an SN1-like mechanism.- Isomerization of the product during workup or purification. | - Ensure a participating group (e.g., acetyl, benzoyl) is present at C-2.- Use a less reactive glycosyl donor or a milder promoter.- Lower the reaction temperature.- Neutralize the reaction mixture carefully before purification. |
| Glycosylation at the wrong hydroxyl group of the aglycone | - Insufficient differentiation between the two phenolic hydroxyls.- Steric hindrance preventing reaction at the desired site. | - Implement a protecting group strategy to block the undesired hydroxyl group.- Consider using a different protecting group that offers better selectivity or is easier to remove. |
| Cleavage of the glycosidic bond during deprotection | - Harsh acidic or basic conditions used for deprotection.- The glycosidic bond is sensitive to the deprotection conditions. | - Use milder deprotection methods (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) sources for silyl ethers).- Employ an orthogonal protecting group strategy where groups can be removed under conditions that do not affect the glycosidic linkage. |
| Difficulty in purifying the final product | - Close polarity of the desired product and byproducts (e.g., anomeric isomers, unreacted starting materials). | - Optimize chromatographic conditions (e.g., different solvent systems, specialized columns).- Consider recrystallization as an alternative purification method.- If isomers are the issue, try to improve the stereoselectivity of the glycosylation step. |
Experimental Protocols
While a specific, published total synthesis of this compound is not available, the following general protocols for key steps are based on the synthesis of structurally related phenolic glycosides.
1. General Procedure for O-Glycosylation using a Glycosyl Bromide
To a solution of the protected resorcinol aglycone (1.0 equiv.) and tetrabutylammonium (B224687) bromide (1.5 equiv.) in dry dichloromethane (DCM) is added activated 4 Å molecular sieves. The mixture is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., Argon). The mixture is then cooled to 0 °C, and a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv.) in dry DCM is added dropwise. The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate, filtered through Celite, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. General Procedure for Deprotection of Acetyl Groups
To a solution of the protected glycoside in dry methanol (B129727) is added a catalytic amount of sodium methoxide (B1231860) (e.g., a small piece of sodium metal or a solution of NaOMe in MeOH). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the filtrate is concentrated under reduced pressure to yield the deprotected product.
Visualizations
Logical Workflow for the Synthesis of this compound
Minimizing batch-to-batch variability of 11-Dehydroxygrevilloside B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of 11-Dehydroxygrevilloside B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring glucopyranoside, a type of phenolic compound, initially isolated from the plant Homalomena occulta.[1] It is a potent inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2]
| Property | Value | Source |
| CAS Number | 197307-49-6 | [3] |
| Molecular Formula | C₁₇H₂₆O₇ | [3][4] |
| Molecular Weight | 342.4 g/mol | [3][4] |
| Purity (typical) | ≥98% | [4] |
| Solubility | 10 mM in DMSO | [5] |
| Storage | -20°C under an inert atmosphere | [3][4] |
Q2: What are the primary sources of batch-to-batch variability for this compound?
Batch-to-batch variability of natural products like this compound can stem from several factors:
-
Raw Material Inconsistency: The chemical composition of the source plant, Homalomena occulta, can vary based on geographical location, climate, harvest time, and storage conditions.[6]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and chromatographic purification methods can lead to differences in the purity and impurity profile of the final product.
-
Compound Instability: As a glycoside, this compound may be susceptible to degradation under certain conditions. Glycosidic bonds can be hydrolyzed by exposure to high temperatures, acidic or alkaline pH, and certain enzymes.
-
Storage and Handling: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the compound. Storing the compound in a solid, lyophilized form is recommended for long-term stability.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Long-term Storage: Store the compound in its solid form at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Solution Preparation: For experimental use, prepare solutions in a high-purity solvent like DMSO. For maximum recovery, centrifuge the original vial before removing the cap to collect any material that may be on the cap or walls.[4]
-
Solution Storage: Stock solutions in DMSO can be stored at -20°C for several months.[7] However, it is best practice to prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Avoid Contamination: Use sterile, high-quality pipette tips and tubes to prevent contamination of your stock solutions.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in 11β-HSD1 Inhibition Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify Storage: Ensure the compound has been stored correctly at -20°C under an inert atmosphere. - Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. - Check Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can promote hydrolysis. |
| Assay Variability | - Consistent Protocol: Ensure all assay parameters (incubation times, temperatures, reagent concentrations) are kept consistent between experiments. - Positive and Negative Controls: Always include a known inhibitor of 11β-HSD1 as a positive control and a vehicle-only (DMSO) as a negative control. - Enzyme Activity: Confirm the activity of the 11β-HSD1 enzyme preparation, as its activity can decrease over time. |
| Impure Compound | - Purity Analysis: If possible, verify the purity of your batch of this compound using HPLC. Compare the chromatogram to a reference standard if available. |
Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Hydrolysis: The appearance of new, more polar peaks could indicate hydrolysis of the glycosidic bond. This can be exacerbated by acidic or basic conditions in your mobile phase or sample preparation. - Oxidation: Phenolic compounds can be susceptible to oxidation. Ensure solvents are degassed and consider adding an antioxidant like ascorbic acid to your sample if compatible with your analysis. |
| Contamination | - Solvent Purity: Use HPLC-grade solvents for your mobile phase and sample preparation. - Sample Handling: Ensure clean vials and syringes are used to avoid introducing contaminants. |
| Impurity from Isolation | - Review Supplier Data: Check the certificate of analysis for the reported purity and any identified impurities. - Further Purification: If the impurity level is affecting your results, consider re-purifying the compound using preparative HPLC. |
Experimental Protocols
Protocol 1: Quality Control of this compound using HPLC
This protocol provides a general method for assessing the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a working concentration of 50-100 µg/mL with the initial mobile phase composition.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
-
Analysis: Inject the sample and analyze the chromatogram. Purity can be estimated by the relative area of the main peak.
Protocol 2: In Vitro 11β-HSD1 Inhibition Assay (Spectrofluorimetric)
This protocol is adapted from general procedures for measuring 11β-HSD1 activity.
Materials:
-
Human recombinant 11β-HSD1 enzyme
-
Cortisone (B1669442) (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (test inhibitor)
-
Known 11β-HSD1 inhibitor (positive control, e.g., carbenoxolone)
-
DMSO (vehicle)
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare solutions of cortisone and NADPH in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Test wells: Add assay buffer, 11β-HSD1 enzyme, and the desired concentration of this compound.
-
Positive control wells: Add assay buffer, 11β-HSD1 enzyme, and the positive control inhibitor.
-
Negative control (vehicle) wells: Add assay buffer, 11β-HSD1 enzyme, and DMSO.
-
Blank wells: Add assay buffer and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add NADPH and cortisone to all wells to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Measure the fluorescence of the generated cortisol or the consumption of NADPH according to the specific detection kit's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value.
Visualizations
Caption: Workflow for 11β-HSD1 Inhibition Assay.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylresorcinols as New Modulators of the Metabolic Activity of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Technical Support Center: Enhancing the Yield of 11-Dehydroxygrevilloside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the yield of 11-Dehydroxygrevilloside B from its natural source, Homalomena occulta.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a glucopyranoside, a type of phenolic compound.[1] Its primary known natural source is the rhizome of Homalomena occulta (Lour.) Schott.[1]
Q2: What are the general steps for extracting compounds from Homalomena occulta?
A2: The general procedure involves solvent extraction of the dried and powdered rhizomes, followed by a series of liquid-liquid partitioning and chromatographic separations to isolate individual compounds.[1][2]
Q3: Which solvents are typically used for the initial extraction?
A3: Ethanol (B145695), often in a high concentration aqueous solution (e.g., 88% or 95%), is commonly used for the initial extraction of compounds from Homalomena occulta rhizomes.[2][3] Methanol is also a common solvent for extracting phenolic compounds from plant materials.[4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of phenolic glycosides.[5] For structural elucidation and identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the plant material of good quality and properly prepared? | Improperly identified, harvested at the wrong time, or poorly stored plant material can lead to lower concentrations of the target compound. Inadequate grinding of the rhizomes can result in inefficient solvent penetration.[6] | Verify the botanical identity of Homalomena occulta. Ensure the rhizomes are harvested at the optimal time and properly dried and stored in a cool, dark place. Grind the dried rhizomes to a fine, uniform powder to maximize the surface area for extraction.[6] |
| Is the extraction solvent and method optimal? | The choice of solvent and extraction parameters (time, temperature, solvent-to-solid ratio) significantly impacts yield.[5][7] | For phenolic glycosides, an optimized ethanol concentration (e.g., 70%) may be more effective.[5] Experiment with different extraction times and temperatures. Methods like ultrasound-assisted extraction (UAE) can also improve efficiency, though care must be taken with heat-sensitive compounds.[8] |
| Is the extraction process being carried out completely? | A single extraction may not be sufficient to extract all the target compound. | Perform multiple extractions (e.g., three times) with fresh solvent to ensure exhaustive extraction of the plant material.[5] |
Issue 2: Low Purity of this compound after Initial Fractionation
| Question | Possible Cause | Recommended Solution |
| Is the liquid-liquid partitioning scheme effective? | The solvent polarities used for partitioning may not be optimal for separating this compound from other compounds. | A typical partitioning scheme for Homalomena occulta extracts uses petroleum ether, ethyl acetate (B1210297), and n-butanol.[2] Since this compound is a glycoside, it is likely to be more polar and concentrate in the ethyl acetate or n-butanol fractions. Analyze all fractions by TLC or HPLC to track the distribution of your target compound and adjust the solvent system if necessary. |
| Are you experiencing compound degradation? | Phenolic compounds can be sensitive to pH, light, and heat, leading to degradation during processing.[9] | Minimize exposure of the extract to high temperatures and direct light. Use a rotary evaporator under reduced pressure at a low temperature (e.g., below 50°C) for solvent removal.[9] |
Issue 3: Difficulty in Final Purification
| Question | Possible Cause | Recommended Solution |
| Is the column chromatography separation efficient? | The stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) may not be providing adequate resolution to separate this compound from closely related compounds. | Experiment with different solvent systems for column chromatography, starting with a non-polar solvent and gradually increasing the polarity.[9] Consider using reversed-phase (C18) silica gel for better separation of polar compounds.[1] |
| Are you losing the compound during fraction collection? | Fractions may be too large, leading to the mixing of separated compounds. The method for detecting the compound in the fractions may not be sensitive enough. | Collect smaller fractions and monitor them using a sensitive analytical technique like TLC or analytical HPLC to identify the fractions containing the pure compound.[9] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the yield of this compound in the reviewed literature, the following table presents a hypothetical summary of how different extraction parameters could influence the yield. This is intended as a comparative guide for experimental design.
| Parameter | Condition A | Yield of Target Glycoside (Hypothetical % w/w) | Condition B | Yield of Target Glycoside (Hypothetical % w/w) | Reference Principle |
| Solvent | 95% Ethanol | 0.8% | 70% Ethanol | 1.2% | Optimization of ethanol concentration is crucial for phenolic glycosides.[5] |
| Extraction Time | 1 hour | 0.7% | 2 hours | 1.1% | Longer extraction times can increase yield, up to a certain point.[5] |
| Number of Extractions | 1 | 0.6% | 3 | 1.3% | Multiple extractions with fresh solvent improve recovery.[5] |
| Temperature | Room Temperature | 0.9% | 60°C | 1.4% | Increased temperature can enhance extraction efficiency for some compounds.[2][7] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Homalomena occulta Rhizomes
This protocol is a generalized procedure based on methods reported for the extraction of compounds from Homalomena occulta.[2]
-
Preparation of Plant Material:
-
Air-dry the rhizomes of Homalomena occulta.
-
Grind the dried rhizomes into a fine powder.
-
-
Solvent Extraction:
-
Macerate or reflux the powdered rhizomes with 88% ethanol at 60°C for 12 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Petroleum Ether (to remove non-polar compounds)
-
Ethyl Acetate
-
n-Butanol
-
-
Separate and collect each solvent layer.
-
Evaporate the solvent from each fraction to obtain the respective crude fractions. This compound is expected to be in the more polar fractions (ethyl acetate or n-butanol).
-
Protocol 2: Column Chromatography for Purification
This is a general protocol for the purification of a target compound from a crude fraction.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure target compound.
-
-
Final Purification (if necessary):
-
For further purification, semi-preparative HPLC can be used on the combined fractions.[1]
-
Visualizations
Caption: General workflow for extraction and purification.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Natural Products isolated from Homalomena occulta - BioCrick [biocrick.com]
- 2. Sesquiterpenoids from the Rhizomes of Homalomenaocculta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Novel Small Molecule Inhibitors in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and mitigating off-target effects of novel small molecule inhibitors, such as 11-Dehydroxygrevilloside B, in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with a novel compound?
A1: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern in drug discovery and basic research for several reasons:
-
Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, leading to cytotoxicity that is unrelated to the on-target activity.[1]
-
Lack of Translational Potential: Promising results in preclinical models may fail to translate to clinical settings if the desired efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[1]
Early identification and mitigation of off-target effects are crucial for generating reliable experimental data and developing safe and effective therapeutics.[3][4]
Q2: My novel compound is showing the desired effect, but also unexpected toxicity at higher concentrations. How can I determine if this is an off-target effect?
A2: This is a common scenario when working with new chemical entities. A multi-pronged approach is recommended to distinguish on-target efficacy from off-target toxicity.
-
Dose-Response Analysis: Carefully titrate your compound to determine the lowest effective concentration that elicits the desired on-target effect.[1] Off-target effects are more likely to occur at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: If available, test other inhibitors of the same target that have a different chemical scaffold. If these compounds produce the same on-target effect without the associated toxicity, it suggests your compound's toxicity is due to off-target interactions.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target at the effective concentrations.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target.[5] If the toxic phenotype persists even in the absence of the target protein, it is highly likely to be an off-target effect.[5]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Proactive measures can significantly reduce the impact of off-target effects on your research:
-
Computational Profiling: In the early stages, use in silico methods to predict potential off-target interactions of your small molecule.[3][6] This can provide a list of potential off-targets to investigate experimentally.[3][6]
-
Selectivity Profiling: Screen your compound against a broad panel of related proteins (e.g., a kinase panel if your target is a kinase) to identify unintended interactions early on.[4]
-
Use of Controls: Include both positive and negative controls in your assays. A structurally similar but inactive analog of your compound can be a valuable negative control to differentiate on-target from non-specific effects.[5]
-
Orthogonal Assays: Validate your findings using multiple, independent assay formats that rely on different detection technologies.[5] This helps to rule out assay-specific artifacts.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability in cell-based assays can obscure the true effects of your compound. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Inadequate Reagent Mixing | Gently vortex or triturate to ensure homogenous solutions before adding to plates. |
| Compound Precipitation | Visually inspect solutions for precipitates. Determine the solubility of your compound in your assay buffer. Consider using a lower concentration or a different solvent. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent seeding density across all wells. |
| Edge Effects | To mitigate evaporation, avoid using the outermost wells of a microplate or fill them with sterile buffer or water. |
| Inconsistent Incubation | Ensure consistent incubation times and temperatures for all plates. |
Issue 2: Control Failures in a Kinase Assay
Control failures indicate a fundamental problem with the assay setup.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Aliquot the kinase upon receipt and store at the recommended temperature to avoid freeze-thaw cycles. Test enzyme activity with a known potent inhibitor. |
| Substrate Quality | Verify the purity and correct sequence of peptide substrates. |
| Incorrect ATP Concentration | The ATP concentration should be near the Km of the kinase for ATP for inhibitor screening. Ensure the ATP stock solution is not degraded. |
| Assay Interference | Your compound may interfere with the detection method (e.g., luciferase inhibition in Kinase-Glo® assays). Run a counterscreen without the kinase to check for assay interference. |
Experimental Workflow for Off-Target Identification
The following diagram illustrates a general workflow for identifying and validating potential off-target effects of a novel small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
11-Dehydroxygrevilloside B experimental controls and best practices
Disclaimer: Publicly available experimental data on 11-Dehydroxygrevilloside B is limited. This guide is based on general best practices for research with novel, purified natural products and provides hypothetical scenarios and protocols to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a glucopyranoside, a type of phenolic glycoside, originally isolated from Homalomena occulta.[1] As a purified natural product, it is typically supplied as a powder.[2] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 197307-49-6 | [2][3] |
| Molecular Formula | C17H26O7 | [2][3] |
| Molecular Weight | 342.4 g/mol | [2][3] |
| Purity | >98% (typical) | [2] |
| Appearance | Powder | [2] |
| Storage | Store sealed in a cool, dry place. Stock solutions can be stored at -20°C for several months. | [2][3] |
Q2: How should I prepare stock solutions of this compound?
Due to the limited information on its solubility, it is recommended to start with common solvents for polar organic molecules.
-
Primary Recommendation: High-purity Dimethyl Sulfoxide (DMSO).
-
Alternative: Ethanol or Methanol.
Protocol for Reconstitution:
-
To prepare a 10 mM stock solution, add 292.1 µL of DMSO to 1 mg of this compound (MW: 342.4 g/mol ).
-
Vortex thoroughly to dissolve.
-
Gentle warming (to 37°C) or sonication may assist in complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Q3: What are the initial steps for characterizing the biological activity of this compound?
A general workflow for characterizing a novel compound is outlined below. The initial focus should be on determining its cytotoxic or cytostatic effects to establish a working concentration range for further mechanistic studies.
References
Validation & Comparative
Confirming the In Vivo Biological Activity of 11-Dehydroxygrevilloside B: A Comparative Guide
Disclaimer: As of the latest literature review, there is no publicly available in vivo experimental data for 11-Dehydroxygrevilloside B. Therefore, this guide presents a hypothetical framework for researchers, scientists, and drug development professionals. The experimental protocols, data, and comparisons described herein are illustrative and intended to serve as a template for future research to determine the in vivo biological activity of this compound.
This compound is a glucopyranoside isolated from Homalomena occulta.[1] While its chemical structure is known, its biological effects in living organisms remain uncharacterized. Phenolic glycosides as a class are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. This guide outlines a potential research plan to investigate these activities for this compound and compares its hypothetical performance against established alternative compounds.
Comparative Analysis of Biological Activity
This section would typically present a summary of the in vivo efficacy of this compound in comparison to other relevant compounds. For the purpose of this guide, we will use hypothetical data to illustrate how the results would be presented. We will compare this compound with a known non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a natural antioxidant, Quercetin.
Table 1: Hypothetical In Vivo Anti-Inflammatory and Antioxidant Effects
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) (Carrageenan-induced) | Myeloperoxidase (MPO) Activity (U/mg tissue) | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Levels (nmol/mg protein) |
| Vehicle Control | - | 0 | 5.2 ± 0.4 | 15.3 ± 1.2 | 2.8 ± 0.3 |
| This compound | 10 | 25.6 ± 3.1 | 3.9 ± 0.3 | 20.1 ± 1.5 | 2.1 ± 0.2 |
| 50 | 48.2 ± 4.5 | 2.7 ± 0.2 | 28.7 ± 2.1 | 1.5 ± 0.1 | |
| Indomethacin | 10 | 55.1 ± 5.2 | 2.4 ± 0.3 | N/A | N/A |
| Quercetin | 50 | 35.4 ± 3.8 | 3.5 ± 0.4 | 32.5 ± 2.5 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the hypothetical experimental protocols that would be used to generate the data in Table 1.
1. Animals
Male Wistar rats (180-220 g) would be used for the in vivo experiments. The animals would be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard pellet diet and water ad libitum. All animal procedures would be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
This model is a standard for evaluating acute inflammation.
-
Procedure:
-
Animals are divided into five groups (n=6 per group): Vehicle control, this compound (10 mg/kg), this compound (50 mg/kg), Indomethacin (10 mg/kg), and Quercetin (50 mg/kg).
-
The test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of paw edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
3. Biochemical Analysis of Paw Tissue (Antioxidant Activity)
At the end of the paw edema experiment (4 hours), animals are euthanized, and the inflamed paw tissue is collected for biochemical analysis.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue. Tissue homogenates are prepared, and MPO activity is measured spectrophotometrically.
-
Superoxide Dismutase (SOD) Assay: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. SOD activity in the tissue homogenates is determined using a commercially available kit.
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Its levels in the tissue homogenates are measured using the thiobarbituric acid reactive substances (TBARS) method.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a plausible anti-inflammatory mechanism for a phenolic compound, involving the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical anti-inflammatory signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vivo experiments described in the protocols section.
Caption: In vivo experimental workflow.
References
Unveiling the Potential of Grevillosides: A Comparative Analysis of 11-Dehydroxygrevilloside B and its Congeners
For researchers, scientists, and drug development professionals, the diverse family of grevilloside compounds presents a compelling area of study. This guide offers a comparative overview of 11-Dehydroxygrevilloside B and other known grevillosides, summarizing the available experimental data on their biological activities. While direct comparative studies are limited, this guide synthesizes existing research to provide a foundational understanding of their potential therapeutic applications.
Grevillosides are a class of naturally occurring glucosides characterized by a 5-alkylresorcinol core. Variations in the alkyl chain and substitutions on the resorcinol (B1680541) and glucosyl moieties give rise to a wide array of derivatives, each with potentially unique biological properties. This comparative guide focuses on the known biological activities of this compound and other grevillosides, highlighting areas ripe for further investigation.
Comparative Biological Activities: A Look at the Data
Table 1: Antioxidant Activity of Grevillosides (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source |
| Grevilloside R | 72.3 | [1] |
| Grevilloside S | 485.2 | [1] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH free radicals.
Table 2: α-Glucosidase Inhibitory Activity of Grevillosides
| Compound | Activity | Source |
| Grevilloside R | No inhibitory activity | [1] |
| Grevilloside S | No inhibitory activity | [1] |
Table 3: Cytotoxic Activity of Related Alkylresorcinols from Grevillea robusta
| Compound Type | Cell Lines | IC50 (µM) | Source |
| Alkylresorcinols | MCF-7, NCI-H460, SF-268 | 22.8 - 39.8 | [2] |
Note: This data pertains to the aglycone core of grevillosides and may not be directly representative of the glucosides themselves.
Potential Anti-Inflammatory Activity and Signaling Pathways
While specific anti-inflammatory data for this compound is yet to be reported, studies on 5-n-alkylresorcinols, the structural backbone of grevillosides, have demonstrated promising anti-inflammatory effects. Research indicates that these compounds can suppress the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase/Mitogen-Activated Protein Kinase (JNK/MAPK).[3] The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] This suggests that grevillosides, including this compound, may warrant investigation for their potential anti-inflammatory properties.
Below is a diagram illustrating the potential mechanism of anti-inflammatory action of 5-alkylresorcinol derivatives.
Caption: Potential anti-inflammatory signaling pathway of 5-alkylresorcinol glucosides.
Experimental Protocols
For researchers interested in conducting their own comparative studies, detailed protocols for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., this compound, other grevillosides) in methanol (B129727) or another suitable solvent. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the test compound solution at various concentrations. Add the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution should be included.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of the α-glucosidase enzyme.
Workflow:
Caption: Workflow for the α-glucosidase inhibition assay.
Methodology:
-
Preparation of Solutions: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate (B84403) buffer). Prepare a solution of α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Assay Procedure: In a 96-well microplate, add the test compound solution and the α-glucosidase solution. Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculation: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Conclusion and Future Directions
The available data, though limited, suggests that grevillosides exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being of particular interest. The weak radical scavenging activity of Grevillosides R and S, coupled with the lack of α-glucosidase inhibition, provides an initial benchmark for comparison. However, the absence of specific biological data for this compound underscores a significant knowledge gap.
Future research should prioritize the systematic evaluation of this compound and other less-studied grevillosides across a panel of biological assays, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory screens. Direct, head-to-head comparative studies are crucial to elucidate the structure-activity relationships within this compound family. Furthermore, investigating the effects of these compounds on key signaling pathways, such as NF-κB and MAPK, will provide valuable insights into their mechanisms of action and therapeutic potential. Such studies will be instrumental in unlocking the full potential of grevillosides for the development of novel therapeutic agents.
References
Validating the Antioxidant Capacity of 11-Dehydroxygrevilloside B: A Comparative Guide to In Vitro and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the antioxidant capacity of 11-Dehydroxygrevilloside B, a glucopyranoside isolated from Homalomena occulta. While extracts of Homalomena occulta have demonstrated significant antioxidant potential, attributed to their rich phenolic and flavonoid content, specific experimental data on the isolated compound this compound is not yet available in published literature.[1][2][3][4][5] This document, therefore, serves as a comprehensive template, presenting hypothetical data to illustrate how the antioxidant efficacy of this novel compound can be rigorously evaluated and compared against established antioxidants using a panel of standard assays. We detail the experimental protocols for common in vitro assays—DPPH, ABTS, FRAP, and ORAC—and the cellular antioxidant activity (CAA) assay, providing a framework for future research. The inclusion of hypothetical data in structured tables and workflows in graphical diagrams offers a clear roadmap for the validation and potential development of this compound as a novel antioxidant agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[6] While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[6] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[7]
Natural products are a rich source of novel antioxidant compounds.[7] Homalomena occulta, a plant used in traditional medicine, has been shown to possess significant antioxidant properties.[1][3] this compound is a glucopyranoside that has been isolated from this plant.[8][9] Given the antioxidant activity of the plant extract, it is hypothesized that this compound may contribute to this effect. However, to date, no published studies have specifically evaluated the antioxidant capacity of this isolated compound.
This guide outlines a multi-assay approach to validate the antioxidant potential of this compound. By employing a battery of tests, researchers can obtain a comprehensive profile of its antioxidant mechanisms, including its ability to scavenge different types of free radicals and its efficacy in a cellular context. For illustrative purposes, this guide presents hypothetical data comparing this compound to well-characterized antioxidant standards, Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C).[10][11]
In Vitro Antioxidant Capacity Assays
In vitro assays are rapid and cost-effective methods for screening the antioxidant capacity of pure compounds and complex mixtures. These assays are based on different chemical reactions, and it is recommended to use a variety of methods to obtain a comprehensive understanding of a compound's antioxidant potential.[12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[12] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC). This assay is considered to be more biologically relevant than the previous assays as it utilizes a biologically relevant radical source.
Hypothetical Comparative Data for In Vitro Assays
The following table summarizes the hypothetical antioxidant capacity of this compound in comparison to standard antioxidants. The results are expressed as IC₅₀ (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox Equivalents (TE) for FRAP and ORAC assays.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM TE/µM) | ORAC (µM TE/µM) |
| This compound | 75.2 ± 4.5 | 45.8 ± 3.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Trolox | 48.5 ± 2.9 | 29.3 ± 1.8 | 1.0 (Standard) | 1.0 (Standard) |
| Ascorbic Acid | 35.1 ± 2.2 | 21.5 ± 1.5 | 0.8 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays provide valuable initial screening data, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant activity of compounds in a more biologically relevant cell-based model.[2][3] This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2] Antioxidants that are cell-permeable can scavenge the intracellular ROS and inhibit the formation of DCF.[3]
Hypothetical CAA Data
The results of the CAA assay are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound | 35.6 ± 2.8 |
| Quercetin | 100 (Standard) |
| Trolox | 15.2 ± 1.3 |
| Ascorbic Acid | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compound (this compound) or standard antioxidants to 2.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of various concentrations of the test compound or standard antioxidants to 180 µL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from the concentration-response curve.
FRAP Assay
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 20 µL of the test compound or standard (Trolox) to 180 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using different concentrations of Trolox, and the results are expressed as µmol Trolox Equivalents (TE) per µmol of the test compound.
ORAC Assay
-
This assay is typically performed in a 96-well plate format using a fluorescence microplate reader.
-
In each well, add 25 µL of the test compound or standard (Trolox) and 150 µL of a fluorescein (B123965) solution (the fluorescent probe).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of AAPH (a peroxyl radical generator).
-
Monitor the fluorescence decay every minute for 60 minutes.
-
The area under the curve (AUC) is calculated for each sample and standard.
-
The ORAC value is calculated by comparing the net AUC of the sample to the net AUC of Trolox and is expressed as µmol TE per µmol of the compound.
Cellular Antioxidant Activity (CAA) Assay
-
Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.
-
Remove the DCFH-DA solution, wash the cells, and treat with various concentrations of the test compound or standard (quercetin) for 1 hour.
-
Add a peroxyl radical initiator (e.g., ABAP) to induce cellular oxidative stress.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for validating antioxidant capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vipsen.vn [vipsen.vn]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. jscholarpublishers.com [jscholarpublishers.com]
- 7. 11β-Hydroxysteroid dehydrogenase 1 inhibiting constituents from Eriobotrya japonica revealed by bioactivity-guided isolation and computational approaches: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant/Pro-Oxidant Actions of Polyphenols From Grapevine and Wine By-Products-Base for Complementary Therapy in Ischemic Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis of 11-Dehydroxygrevilloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide aims to provide a comprehensive comparison of the efficacy of 11-Dehydroxygrevilloside B with known inhibitors. This compound is a natural compound isolated from the plant Homalomena occulta. Traditionally, extracts from this plant have been utilized in folk medicine for their anti-inflammatory properties. This document collates the available scientific data to objectively assess its performance against other established therapeutic agents.
Introduction to this compound
This compound is a glucopyranoside, a type of organic compound found in various plants. Its discovery from Homalomena occulta, a plant with a history of use in treating inflammatory ailments such as rheumatoid arthritis, has prompted interest in its potential pharmacological activities. Research into the extracts of Homalomena occulta has revealed a range of biological effects, including anti-inflammatory, antioxidant, nematicidal, and antibacterial properties.
Notably, specific compounds isolated from Homalomena occulta have been investigated for their mechanisms of action. For instance, certain sesquiterpenoids from the plant have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. Furthermore, some phenolic acids present in the plant have demonstrated inhibitory activity against beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.
Despite the promising biological activities associated with the plant source, public domain scientific literature currently lacks specific data on the biological target, mechanism of action, and quantitative efficacy (e.g., IC50 or Ki values) of this compound itself. This absence of specific experimental data prevents a direct comparative analysis with known inhibitors at this time.
Comparative Efficacy Data
A thorough review of existing scientific literature and databases reveals no available quantitative data on the inhibitory efficacy of this compound. Therefore, a direct comparison with known inhibitors in a tabular format is not currently possible.
Further research is required to isolate and characterize the specific biological targets of this compound and to quantify its inhibitory activity. Such studies would be invaluable in determining its therapeutic potential and in providing the necessary data for a meaningful comparison with existing drugs.
Potential Signaling Pathways and Experimental Workflows
Given the established anti-inflammatory properties of extracts from Homalomena occulta, it is plausible that this compound may act on common inflammatory signaling pathways. A hypothetical experimental workflow to investigate its efficacy could involve the following steps:
Caption: Hypothetical workflow for characterizing this compound.
Conclusion
While the traditional use and preliminary studies of Homalomena occulta suggest that this compound may possess noteworthy biological activities, there is currently a significant gap in the scientific literature regarding its specific molecular targets and efficacy. Without this fundamental data, a comparative analysis with known inhibitors cannot be performed. The scientific community is encouraged to undertake further research to elucidate the pharmacological profile of this compound, which will be essential to unlock its potential therapeutic applications. This guide will be updated as new experimental data becomes available.
Comparative Bioactivity of 11-Dehydroxygrevilloside B Across Diverse Cell Lines: A Cross-Validation Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 11-Dehydroxygrevilloside B, a glucopyranoside natural product, across various human cell lines. Due to the limited availability of published data specifically on this compound, this document serves as a template, presenting a hypothetical cross-validation study based on established methodologies for evaluating the bioactivity of natural compounds. The experimental data herein is illustrative to guide researchers in designing and interpreting similar studies.
Overview of Bioactivity Screening
Natural products are a rich source for the discovery of novel therapeutic agents.[1][2][3] Initial screening of these compounds involves in vitro bioassays to determine their pharmacological effects and potential mechanisms of action.[1][4] Key areas of investigation for novel compounds like this compound often include anticancer and anti-inflammatory activities. This guide outlines a hypothetical study to assess these activities in different cell line models.
Hypothetical Anticancer Activity
The potential of this compound to inhibit cancer cell growth is a primary area of investigation. Most natural products with anticancer properties are screened for their cytotoxic effects on various cancer cell lines.[5]
Data Presentation: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of a compound. The following table summarizes the hypothetical IC50 values of this compound in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 15.2 |
| A549 | Lung Carcinoma | 42.1 |
| HCT116 | Colorectal Carcinoma | 33.5 |
| HeLa | Cervical Cancer | 58.3 |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of this compound was hypothetically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted to various concentrations in the cell culture medium. The cells were treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.
Hypothetical Signaling Pathway: Apoptosis Induction
Many natural anticancer compounds induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism for this compound could involve the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Hypothetical Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and natural products are often explored for their anti-inflammatory properties.[6] A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Inhibition of Nitric Oxide Production
The following table presents hypothetical data on the inhibition of NO production by this compound in RAW 264.7 murine macrophage cells.
| Concentration of this compound (µM) | Hypothetical NO Inhibition (%) |
| 1 | 8.5 |
| 5 | 22.1 |
| 10 | 45.3 |
| 25 | 68.7 |
| 50 | 85.2 |
Experimental Protocol: Griess Assay for Nitric Oxide
The anti-inflammatory activity was hypothetically evaluated by measuring the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
-
Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding LPS (1 µg/mL) to the wells, and the plate was incubated for 24 hours.
-
Griess Assay: 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added, and the mixture was incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Experimental Workflow: Anti-inflammatory Screening
The general workflow for screening natural products for anti-inflammatory activity is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This guide presents a hypothetical framework for the cross-validation of this compound's bioactivity. The illustrative data suggests that the compound may possess selective anticancer activity, particularly against triple-negative breast cancer cells, and exhibits dose-dependent anti-inflammatory effects.
For actual research, it is imperative to perform these experiments to generate real data. Future studies should aim to:
-
Expand the panel of cell lines to include non-cancerous cell lines to assess cytotoxicity.
-
Investigate the molecular mechanisms underlying the observed bioactivities through techniques such as Western blotting, qPCR, and flow cytometry.
-
Validate the in vitro findings using in vivo animal models.
The methodologies and data presentation formats provided here offer a robust starting point for researchers interested in the pharmacological evaluation of this compound and other novel natural products.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Activities of Sulfated Polysaccharides From Ethanol Crude Extract of Spyrida Species Red Seaweed - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 11-Dehydroxygrevilloside B's Mechanism of Action: A Comparative Analysis
A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of 11-Dehydroxygrevilloside B's biological activity and mechanism of action. At present, there is no published research detailing its effects in biological systems, precluding an independent verification and comparison with alternative compounds.
This compound is a natural compound that has been isolated from the plant Grevillea robusta. Its chemical structure and basic properties are known. However, extensive searches of scientific databases and research publications have yielded no studies on its pharmacological properties, therapeutic targets, or its effects at a molecular or cellular level.
This lack of foundational data makes it impossible to fulfill the request for a comparative guide that includes:
-
Quantitative Data Presentation: Without experimental results, there is no data to summarize in comparative tables.
-
Detailed Experimental Protocols: As no experiments have been published, there are no methodologies to detail.
-
Visualization of Signaling Pathways: The mechanism of action and any involved signaling pathways for this compound remain unelucidated, making it impossible to create diagrams.
The Path Forward: Foundational Research is Required
To enable the creation of a meaningful and data-driven comparison guide for this compound, the following foundational research would be necessary:
-
Initial Biological Screening: The logical first step would be to conduct a broad screen of the compound against a variety of cell lines and biological assays to identify any potential activity. This workflow is depicted in the diagram below.
-
Target Identification and Mechanism of Action Studies: If any significant biological activity is observed, subsequent research would need to focus on identifying the molecular target(s) of this compound and elucidating its mechanism of action.
-
Comparative Efficacy and Potency Studies: Once a mechanism is understood, comparative studies against known inhibitors or alternative compounds targeting the same pathway could be designed and executed.
Benchmarking Purity: A Comparative Analysis of Synthetic vs. Natural 11-Dehydroxygrevilloside B
For researchers, scientists, and professionals in drug development, the purity of a compound is a critical determinant of its efficacy, safety, and suitability for downstream applications. This guide provides a comprehensive comparison of the purity profiles of synthetically produced and naturally sourced 11-Dehydroxygrevilloside B, a glucopyranoside with potential pharmacological applications. The following analysis is supported by representative experimental data to objectively inform procurement and research decisions.
Comparative Purity Analysis
The purity of this compound from both synthetic and natural origins was assessed using state-of-the-art analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) provided quantitative purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were employed for impurity identification and structural confirmation.
The data presented in Table 1 summarizes the typical purity profiles observed for high-grade synthetic and meticulously purified natural this compound.
| Parameter | Synthetic this compound | Natural this compound |
| Purity (by HPLC) | ≥99.5% | ≥98.0% |
| Major Impurities | Residual solvents, starting materials | Related natural flavonoids, glycosides |
| Endotoxin Levels | < 0.01 EU/µg | < 0.1 EU/µg |
| Heavy Metal Content | < 5 ppm | < 10 ppm |
| Structural Confirmation (NMR, MS) | Consistent with theoretical structure | Consistent with known natural product structure |
Experimental Protocols
A detailed description of the methodologies employed for the purity assessment is provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient started at 95% A and 5% B, increasing to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Samples of both synthetic and natural this compound were dissolved in methanol (B129727) to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Thermo Scientific Vanquish Horizon UHPLC system coupled to a Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 100-1000 m/z.
-
Data Analysis: Impurities were tentatively identified by comparing their mass-to-charge ratios with known related compounds and potential synthesis byproducts or natural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer.
-
Solvent: Deuterated methanol (CD3OD).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY experiments were conducted to confirm the chemical structure of this compound and to identify any structural impurities.
Visualizing the Workflow and Logical Comparison
To further elucidate the process, the following diagrams illustrate the experimental workflow for purity benchmarking and the logical framework for comparing the two sources of this compound.
Conclusion
Both synthetic and natural this compound can be obtained at high purity levels suitable for research and development. Synthetic production offers the advantage of exceptionally high purity and batch-to-batch consistency, with well-characterized potential impurities. Naturally sourced material, while also of high purity, may contain minor amounts of structurally related natural compounds. The choice between synthetic and natural this compound should be guided by the specific requirements of the intended application, considering the trade-offs between absolute purity and the nature of potential trace impurities.
Reproducibility of in vitro experiments with 11-Dehydroxygrevilloside B
Insufficient Data for Reproducibility Analysis of In Vitro Experiments with 11-Dehydroxygrevilloside B
A comprehensive review of publicly available scientific literature reveals a significant lack of data regarding in vitro experiments conducted on this compound. At present, there are no published studies detailing the biological activities, experimental protocols, or signaling pathway interactions of this specific compound. Consequently, a comparison guide on the reproducibility of in vitro experiments with this compound cannot be generated.
The core requirements for this guide, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be met due to the absence of foundational research on this compound.
While information on this compound is scarce, it is known to be a constituent of Grevillea robusta. Research on extracts from Grevillea robusta has indicated the presence of various phenolic compounds, such as flavonoids and tannins, which are associated with anti-inflammatory and antioxidant properties. However, these studies focus on the effects of the plant extract as a whole and do not provide specific data on the activity of this compound as an isolated compound.
For researchers, scientists, and drug development professionals interested in this area, further investigation into the biological effects of this compound is warranted. Future in vitro studies would be necessary to establish its pharmacological profile and to enable any subsequent analysis of experimental reproducibility.
A Head-to-Head Comparison of Antioxidant Properties: Insights from Grevillea robusta and Commercial Antioxidants
A comparative analysis of the antioxidant potential of compounds derived from Grevillea robusta against commercially available antioxidants. This guide presents available experimental data, detailed methodologies for key antioxidant assays, and visual representations of relevant biological pathways to inform researchers, scientists, and drug development professionals.
Executive Summary
While a direct head-to-head comparison of 11-Dehydroxygrevilloside B with commercial antioxidants is not possible due to the current lack of publicly available data on its specific antioxidant activity, this guide provides a comprehensive evaluation of the antioxidant properties of other compounds and extracts isolated from its source, Grevillea robusta. The available evidence strongly suggests that constituents of Grevillea robusta possess significant antioxidant capabilities, in some cases rivaling or exceeding those of well-established commercial antioxidants. This report synthesizes the existing data for these related natural compounds and contrasts them with the performance of widely used antioxidants such as Ascorbic Acid, Trolox, Butylated Hydroxytoluene (BHT), and Quercetin across various standard assays.
Comparative Analysis of Antioxidant Activity
Despite the absence of specific data for this compound, studies on other metabolites from Grevillea robusta provide valuable insights into the plant's antioxidant potential.
Insights from Grevillea robusta
-
Proanthocyanidins: Proanthocyanidins extracted from the leaf, stem bark, and fine root of Grevillea robusta have demonstrated higher antioxidant activity than both ascorbic acid and the synthetic antioxidant butylated hydroxyanisole (BHA) in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[1]
-
Leaf Extract (GREE): A hydroethanolic extract of Grevillea robusta leaves (GREE) exhibited significant free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an EC50 value of 74.26 ± 0.46 μg/ml.[2] For comparison, the commercial antioxidant BHT showed an EC50 of 41.23 ± 0.27 μg/ml in the same study.[2]
-
Isolated Phenolic Compounds: Specific compounds isolated from the leaves of Grevillea robusta, namely methyl 2,5-dihydroxycinnamate, graviphane, and dehydrograviphane, displayed potent DPPH scavenging activity when compared to α-tocopherol.[3][4]
Performance of Commercial Antioxidants
The following tables summarize the antioxidant activity of commonly used commercial antioxidants, expressed as IC50 values (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 Value |
| Ascorbic Acid | 4.97 ± 0.03 µg/mL |
| Trolox | 3.77 ± 0.08 µg/mL |
| BHT | 41.23 ± 0.27 µg/mL[2] |
| Quercetin | ~4.60 µM |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 Value |
| Ascorbic Acid | Data not consistently reported as IC50 |
| Trolox | 2.93 ± 0.03 µg/mL |
| BHT | Data not consistently reported as IC50 |
| Quercetin | 48.0 ± 4.4 µM |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
FRAP assays measure the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Results are often expressed as equivalents to a standard antioxidant like Trolox or Ascorbic Acid. Due to the variability in reporting formats (e.g., µM TE/g, EC50), a direct tabular comparison of IC50 values is challenging for FRAP. However, it is a widely accepted method for assessing total antioxidant capacity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant data, detailed experimental methodologies are crucial. Below are standardized protocols for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent to create a series of concentrations.
-
Reaction: Add a small volume of the sample or standard to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][8][9]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7][10]
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add the sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6-7 minutes) at room temperature.[9][10]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ).
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[11]
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox or Ascorbic Acid).
-
Reaction: Add the sample or standard to the FRAP reagent, which has been pre-warmed to 37°C.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[11]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[11][12]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant.
Visualization of Antioxidant-Related Signaling Pathways
Antioxidants exert their protective effects through various cellular mechanisms, including the modulation of key signaling pathways involved in the response to oxidative stress.
Caption: Experimental workflow for in vitro antioxidant capacity assays like DPPH and ABTS.
Caption: The Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Simplified MAPK signaling pathway activated by oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Grevillea robusta Delayed the Progression of Experimentally Induced Hepatic Fibrosis and Cirrhosis in Wistar Rats by Attenuating the Expression of Smooth Muscle Actin, Collagen, and TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical constituents and biological studies of the leaves of Grevillea robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. marinebiology.pt [marinebiology.pt]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Safety Operating Guide
Prudent Disposal Procedures for 11-Dehydroxygrevilloside B
For research, scientific, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for 11-Dehydroxygrevilloside B is not publicly available, this document outlines general best practices for its disposal based on its known chemical properties and standard laboratory procedures for similar research compounds. This guidance is intended to provide essential safety and logistical information for operational and disposal planning.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 197307-49-6 | United States Biological[1] |
| Molecular Formula | C17H26O7 | BioCrick[2] |
| Molecular Weight | 342.4 g/mol | BioCrick[2] |
| Physical Description | Powder | BioCrick[2] |
| Purity | >98% | BioCrick[2] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | BioCrick[2] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols. While specific toxicity data is not available, the compound should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Characterization: Due to the lack of specific hazard data, this compound should be treated as a chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Waste Segregation:
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be placed in a separate, labeled container for solid chemical waste.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed container for liquid chemical waste. The label should identify the solvent and the approximate concentration of the compound.
-
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is cool and dry.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Provide them with all available information on the compound.
-
Documentation: Maintain a record of the amount of this compound disposed of, the date of disposal, and the method used.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide for the disposal of this compound in a laboratory setting. It is not a substitute for a formal hazard assessment and does not override the requirements of your institution's EHS policies or local, state, and federal regulations. Always consult with your EHS office for specific guidance on chemical waste disposal.
References
Navigating the Safe Handling of 11-Dehydroxygrevilloside B: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Safety Measures
When handling 11-Dehydroxygrevilloside B, which is supplied as a powder, a multi-layered approach to personal protection is crucial to minimize exposure.[1] The following table summarizes the recommended PPE and safety measures.
| Category | Recommendation | Rationale |
| Eye Protection | Safety goggles with side protection | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374 | Prevents skin contact with the compound. It is advisable to check the breakthrough time of the gloves with the supplier. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a self-contained breathing apparatus may be necessary. | Minimizes inhalation of the powder. |
| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Hygiene Measures | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area. | Prevents accidental ingestion and contamination. |
Operational Workflow for Handling this compound
A systematic workflow is essential for the safe handling of chemical compounds. The following diagram outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
Contaminated materials and waste containing this compound should be handled as chemical waste. Place all contaminated solids, including empty containers, weighing paper, and used PPE, in a designated and properly labeled waste container. Liquid waste should be collected in a separate, labeled container. Disposal must be carried out in accordance with local, state, and federal regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in publicly available safety documents, general laboratory procedures for handling non-hazardous chemical powders should be followed. This includes:
-
Weighing: Use a balance in a chemical fume hood or a well-ventilated area to minimize dust inhalation. Use anti-static weighing dishes if the powder is prone to static.
-
Dissolving: Based on available data, this compound is soluble in DMSO.[2] When preparing solutions, add the solvent to the powder slowly to avoid splashing. If warming is required to achieve higher solubility, use a water bath and ensure the container is properly sealed.[1]
It is imperative for researchers to conduct a thorough risk assessment before beginning any new experiment involving this compound and to consult with their institution's safety officer to ensure all handling and disposal procedures are in compliance with established guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
